Product packaging for Propanedithioamide(Cat. No.:CAS No. 6944-34-9)

Propanedithioamide

Cat. No.: B1272150
CAS No.: 6944-34-9
M. Wt: 134.23 g/mol
InChI Key: UARRJIMJPIHAPB-UHFFFAOYSA-N
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Description

Propanedithioamide is a chemical compound with the molecular formula C3H6N2S2 and the PubChem CID 2771566 . As a dithioamide, it features thiocarbonyl functional groups that make it a valuable building block in organic synthesis and medicinal chemistry research. Researchers utilize this compound in the development of novel heterocyclic compounds and as a precursor in metal complexation studies. Its structure offers potential for investigating new pharmacological activities. This product is intended for research and development purposes in a laboratory setting. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2S2 B1272150 Propanedithioamide CAS No. 6944-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propanedithioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2S2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARRJIMJPIHAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=S)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377964
Record name propanedithioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6944-34-9
Record name NSC55978
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name propanedithioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Propanedithioamide (Malonothioamide): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanedithioamide, systematically known as malonothioamide, is a sulfur-containing organic compound with the chemical formula C₃H₆N₂S₂. As a dithioamide, it is an analog of malonamide where both oxygen atoms are replaced by sulfur. This structural modification imparts unique chemical properties and potential biological activities that are of growing interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and spectral characterization of malonothioamide. Furthermore, it explores its emerging role in drug development, including its known biological activities and potential mechanisms of action.

Chemical Structure and Identification

The core structure of this compound consists of a three-carbon propane chain with thioamide functional groups at both ends.

Systematic Name: this compound Common Name: Malonothioamide CAS Number: 6944-34-9 Molecular Formula: C₃H₆N₂S₂ Molecular Weight: 134.23 g/mol

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of malonothioamide are crucial for its handling, formulation, and biological interactions. The presence of two thioamide groups significantly influences its polarity, solubility, and reactivity.

PropertyValue
Molecular Formula C₃H₆N₂S₂
Molecular Weight 134.23 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 168-172 °C
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water.
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 2

Synthesis and Experimental Protocols

The synthesis of malonothioamide typically involves the reaction of malononitrile with hydrogen sulfide in the presence of a basic catalyst.

Reaction Scheme:

NC-CH₂-CN + 2 H₂S → H₂N(S)C-CH₂-C(S)NH₂

Experimental Protocol: Synthesis of Malonothioamide

Materials:

  • Malononitrile

  • Hydrogen sulfide gas

  • Pyridine (as a basic catalyst)

  • Ethanol (as a solvent)

  • Hydrochloric acid (for neutralization)

  • Distilled water

Procedure:

  • Dissolve malononitrile in ethanol in a three-necked flask equipped with a gas inlet tube, a stirrer, and a reflux condenser.

  • Cool the solution in an ice bath.

  • Bubble hydrogen sulfide gas through the solution while stirring.

  • Slowly add pyridine to the reaction mixture.

  • Continue to pass hydrogen sulfide through the solution for several hours until the reaction is complete (monitored by TLC).

  • Stop the flow of hydrogen sulfide and allow the mixture to warm to room temperature.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • The crude product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure malonothioamide.

G cluster_materials Starting Materials cluster_process Reaction Steps cluster_purification Workup and Purification M1 Malononitrile P1 Dissolve Malononitrile in Ethanol M1->P1 M2 Hydrogen Sulfide P3 Bubble H₂S Gas M2->P3 M3 Pyridine P4 Add Pyridine M3->P4 M4 Ethanol M4->P1 P2 Cool in Ice Bath P1->P2 P2->P3 P3->P4 P5 Monitor Reaction (TLC) P4->P5 P6 Neutralize with HCl P5->P6 PU1 Precipitation P6->PU1 PU2 Filtration PU1->PU2 PU3 Washing PU2->PU3 PU4 Recrystallization PU3->PU4 FP Pure Malonothioamide PU4->FP

Caption: Experimental Workflow for the Synthesis of Malonothioamide.

Spectral Data and Characterization

The structure of malonothioamide can be confirmed using various spectroscopic techniques.

4.1. ¹H NMR Spectroscopy

  • δ (ppm): ~3.5 (s, 2H, CH₂) and ~9.5 (br s, 4H, 2 x NH₂)

  • Interpretation: The singlet at approximately 3.5 ppm corresponds to the two methylene protons. The broad singlet at around 9.5 ppm is characteristic of the four protons of the two thioamide groups. The chemical shift can vary depending on the solvent and concentration.

4.2. ¹³C NMR Spectroscopy

  • δ (ppm): ~45 (CH₂) and ~200 (C=S)

  • Interpretation: The peak around 45 ppm is attributed to the methylene carbon, while the downfield peak at approximately 200 ppm is characteristic of the thiocarbonyl carbon.

4.3. Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
3300-3100N-H stretching
~1620N-H bending
~1400C-N stretching
~800C=S stretching

Biological Activity and Drug Development Potential

Thioamides, as a class of compounds, have garnered significant attention in drug discovery due to their diverse biological activities. The replacement of an amide oxygen with sulfur can lead to altered electronic properties, hydrogen bonding capabilities, and metabolic stability, which can translate to improved pharmacological profiles.

5.1. Known Biological Activities of Thioamides

Thioamide-containing molecules have demonstrated a wide range of biological activities, including:

  • Antitubercular: Ethionamide is a well-known second-line antitubercular drug.

  • Antiviral: Some thioamides have shown activity against various viruses.

  • Anticancer: Thioamides have been investigated for their potential to inhibit cancer cell growth.

  • Enzyme Inhibition: The thioamide group can act as a bioisosteric replacement for the amide group in enzyme inhibitors, sometimes leading to enhanced potency.

5.2. Potential of Malonothioamide in Drug Development

While specific studies on the biological activities of malonothioamide are limited, its structure suggests several avenues for exploration in drug development:

  • Chelating Agent: The two thioamide groups can act as bidentate ligands, allowing the molecule to chelate metal ions. This property could be exploited in the development of agents to treat diseases associated with metal dysregulation or as a strategy to deliver metal-based drugs.

  • Scaffold for Library Synthesis: Malonothioamide can serve as a versatile building block for the synthesis of a diverse library of heterocyclic compounds with potential therapeutic applications. The reactive thioamide groups can participate in various cyclization reactions.

  • Hydrogen Sulfide Donor: Under certain physiological conditions, thioamides can release hydrogen sulfide (H₂S), a signaling molecule with various physiological roles, including vasodilation, anti-inflammatory effects, and cytoprotection.

5.3. Potential Signaling Pathway Interactions

Given the known activities of thioamides and the potential for H₂S release, malonothioamide could potentially interact with several signaling pathways.

G cluster_compound Malonothioamide cluster_actions Potential Actions cluster_pathways Potential Downstream Signaling Pathways MT Malonothioamide A1 Metal Chelation MT->A1 A2 H₂S Donation MT->A2 A3 Enzyme Inhibition MT->A3 P4 Metalloproteinase Regulation A1->P4 P1 MAPK Signaling (via H₂S) A2->P1 P2 NF-κB Pathway (Anti-inflammatory) A2->P2 P3 Ion Channel Modulation (via H₂S) A2->P3 A3->P1 A3->P2

Caption: Potential Biological Actions and Signaling Pathways of Malonothioamide.

Conclusion

This compound (malonothioamide) is a chemically intriguing molecule with a well-defined structure and accessible synthetic routes. Its unique physicochemical properties, conferred by the two thioamide groups, make it a valuable compound for further investigation. While its biological activities are not yet extensively studied, the known pharmacological profiles of other thioamides suggest that malonothioamide holds significant potential as a lead compound or a versatile scaffold in drug discovery. Future research should focus on a thorough evaluation of its biological effects and its mechanism of action to unlock its full therapeutic potential.

An In-depth Technical Guide to the Synthesis of Propanedithioamide from Malononitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propanedithioamide from malononitrile. This compound, also known as malonodithioamide, is a sulfur-containing organic compound with potential applications as a versatile building block in organic synthesis and materials science. Compounds containing thioamide functionalities are of interest for their potential biological activities, including roles in pharmaceuticals and agrochemicals.[1] This document details a feasible synthetic route, presents quantitative data in a structured format, and includes a detailed experimental protocol adapted from established methods for the synthesis of primary thioamides.

Reaction Overview

The synthesis of this compound from malononitrile involves the nucleophilic addition of a sulfur nucleophile to the carbon-nitrogen triple bonds of the nitrile groups. While various methods exist for the synthesis of thioamides from nitriles[2], a common and effective approach utilizes a source of hydrogen sulfide, such as sodium hydrogen sulfide (NaSH), in the presence of a suitable solvent and catalyst or promoter.

The overall reaction is as follows:

This guide focuses on a method adapted from the synthesis of primary thioamides using sodium hydrogen sulfide and diethylamine hydrochloride in a mixed solvent system, which offers the advantage of avoiding the direct handling of toxic hydrogen sulfide gas.[2]

Data Presentation

Due to the limited availability of specific experimental data for the synthesis of this compound from malononitrile in publicly accessible literature, the following table presents expected reaction parameters based on analogous syntheses of primary thioamides from nitriles.[2] These values should be considered as a starting point for optimization.

ParameterValueNotes
Reactants
Malononitrile1 equivalentStarting dinitrile.
Sodium Hydrogen Sulfide Hydrate6 equivalents (3 eq. per nitrile group)Sulfur source. Caution: Toxic.[2]
Diethylamine Hydrochloride6 equivalents (3 eq. per nitrile group)Promoter.
Solvent System
1,4-DioxaneCo-solvent.
WaterCo-solvent.
Reaction Conditions
Temperature55 °C[2]
Reaction Time12-48 hours (estimated)Requires monitoring by TLC, GC, or LC/MS for completion.
Yield
Expected YieldModerate to High (estimated)Dependent on reaction optimization.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from malononitrile. This protocol is adapted from a general procedure for the conversion of nitriles to primary thioamides.[2]

Materials:

  • Malononitrile

  • Sodium hydrogen sulfide hydrate (NaSH·xH₂O)

  • Diethylamine hydrochloride

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Three-necked round-bottomed flask

  • Thermometer

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a thermometer, a magnetic stirrer, and a nitrogen inlet, combine malononitrile (e.g., 25 mmol), 1,4-dioxane (40 mL), and water (40 mL).

  • Addition of Reagents: To the stirred solution, add sodium hydrogen sulfide hydrate (150 mmol) and diethylamine hydrochloride (150 mmol). Caution: Sodium hydrogen sulfide is toxic; handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 55 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC/MS) until the starting material is consumed or the reaction appears to be complete. For dinitriles, the reaction may require an extended period.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Add 200 mL of water to the flask.

    • If a precipitate forms, isolate the product by filtration, wash with water, and dry.

    • If no precipitate forms, or if the product is water-soluble, extract the aqueous mixture with ethyl acetate (e.g., 6 x 75 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ether, or hexane/ether mixtures) or by flash column chromatography on silica gel.[2]

  • Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway Malononitrile Malononitrile NC-CH2-CN Intermediate Thioimidate Intermediate Malononitrile->Intermediate + 2 NaSH + 2 Et2NH·HCl This compound This compound H2N(S)C-CH2-C(S)NH2 Intermediate->this compound Tautomerization

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Combine Malononitrile, 1,4-Dioxane, and Water AddReagents 2. Add NaSH and Et2NH·HCl Setup->AddReagents Heat 3. Heat to 55 °C AddReagents->Heat Monitor 4. Monitor Reaction Heat->Monitor Cool 5. Cool to RT and add Water Monitor->Cool Isolate 6. Isolate Product (Filtration or Extraction) Cool->Isolate Purify 7. Purify (Recrystallization or Chromatography) Isolate->Purify Characterization Characterization Purify->Characterization 8. Characterize Product

Caption: Experimental workflow for this compound synthesis.

Signaling Pathways and Biological Activity

A comprehensive search of the scientific literature did not yield any specific information regarding the biological activity or associated signaling pathways of this compound. While thioamide-containing compounds are known to exhibit a range of biological effects, the specific actions of this compound remain an area for future investigation. Researchers in drug development are encouraged to consider this compound as a novel scaffold for screening in various biological assays to explore its potential therapeutic applications.

Conclusion

References

An In-depth Technical Guide to Malonamide (Propanediamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Malonamide (Propanediamide), a dicarboxylic acid diamide with applications in chemical synthesis and potential as a scaffold for the development of therapeutic agents. Due to the limited availability of information on "Propanedithioamide," this guide focuses on the closely related and well-documented compound, Malonamide.

Chemical Identity and Safety Data

Malonamide, also known as propanediamide, is the diamide derivative of malonic acid. It serves as a versatile building block in organic synthesis.

CAS Number: 108-13-4

Molecular Formula: C₃H₆N₂O₂

Molecular Weight: 102.09 g/mol

Synonyms: Propanediamide, Malondiamide, Malonic acid diamide

A comprehensive safety data sheet (SDS) is critical for the safe handling of any chemical compound. Below is a summary of the key safety information for Malonamide.

Hazard Identification First-Aid Measures Handling and Storage Physical and Chemical Properties
Not classified as hazardous. May cause eye, skin, or respiratory tract irritation.In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.Appearance: White crystalline powder.
In case of skin contact: Wash off with soap and plenty of water.Storage: Keep container tightly closed in a dry and well-ventilated place.Melting Point: 170-174 °C
If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration.Solubility: Soluble in water.
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Experimental Protocols

This section details experimental procedures for the synthesis of Malonamide derivatives and protocols for evaluating their biological activity.

Malonamide serves as a scaffold for the synthesis of various derivatives with potential therapeutic applications. A general method for the synthesis of N,N'-disubstituted malonamide derivatives is outlined below.

Protocol: Synthesis of N,N'-diaryl malonamides

This protocol is adapted from the synthesis of malonamide-based antibacterial agents.

  • Preparation of Malonyl Dichloride: To a round-bottom flask, add diethyl malonate (1 equivalent). Slowly add thionyl chloride (2.2 equivalents) at 0 °C. Allow the reaction to warm to room temperature and then heat at 50 °C for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield crude malonyl dichloride, which is used immediately in the next step.

  • Amidation: Dissolve the desired aniline derivative (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane (DCM) in a separate flask under an inert atmosphere. Cool the solution to 0 °C.

  • Add the freshly prepared malonyl dichloride dropwise to the aniline solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired N,N'-diaryl malonamide.

Malonamide derivatives have been investigated for various biological activities, including antibacterial and enzyme inhibitory effects.

2.2.1. Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium, such as Methicillin-Resistant Staphylococcus aureus (MRSA).

  • Preparation of Bacterial Inoculum: Streak the bacterial strain on a suitable agar plate (e.g., Mueller-Hinton agar) and incubate for 18-24 hours at 37 °C. Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of Test Compound: Prepare a stock solution of the malonamide derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2.2.2. α-Glucosidase Inhibition Assay

This in vitro assay is used to evaluate the potential of malonamide derivatives to inhibit the α-glucosidase enzyme, which is relevant for the management of type 2 diabetes.

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Procedure: In a 96-well microtiter plate, add the α-glucosidase solution to each well. Add various concentrations of the malonamide derivative (test compound) to the wells. Acarbose can be used as a positive control. Incubate the plate at 37 °C for 10 minutes.

  • Initiation of Reaction: Add the pNPG solution to each well to start the reaction.

  • Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader. The release of p-nitrophenol from pNPG by α-glucosidase results in an increase in absorbance.

  • Calculation of Inhibition: Calculate the percentage of inhibition of α-glucosidase activity for each concentration of the test compound. The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Logical Relationships

While Malonamide itself is not known to be directly involved in specific signaling pathways, its derivatives have been designed to target various biological processes.

The following diagram illustrates a typical workflow for the development of biologically active malonamide derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Malonamide Scaffold synthesis Chemical Synthesis (e.g., Amidation) start->synthesis reagents Diverse Chemical Reagents reagents->synthesis derivatives Library of Malonamide Derivatives synthesis->derivatives purification Purification and Characterization derivatives->purification bio_assays Biological Assays (e.g., Antibacterial, Enzyme Inhibition) purification->bio_assays data_analysis Data Analysis (MIC, IC50) bio_assays->data_analysis hit_compounds Hit Compounds data_analysis->hit_compounds sar Structure-Activity Relationship (SAR) Studies hit_compounds->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis candidate Drug Candidate lead_optimization->candidate

Caption: A generalized workflow for the synthesis and biological evaluation of malonamide derivatives.

Some derivatives of malonamide have been investigated as agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases. The activation of TGR5 by a ligand, such as a malonamide derivative, can initiate a downstream signaling cascade.

TGR5_Pathway ligand Malonamide Derivative (Agonist) tgr5 TGR5 Receptor ligand->tgr5 Binds and Activates g_protein Gαs Protein tgr5->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses (e.g., GLP-1 Secretion, Energy Expenditure) pka->downstream Phosphorylates Targets

Physical and chemical properties of Propanedithioamide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on propanedithioamide is exceptionally limited. This guide summarizes the accessible information and, for comparative purposes, includes data on the related compound, malonodithioamide. All information pertaining to malonodithioamide is explicitly identified.

Introduction to this compound

This compound, with the chemical formula C₃H₆N₂S₂, is a dithiated amide derivative of propane. While its specific applications and biological roles are not extensively documented in current literature, its structure suggests potential for investigation in various chemical and pharmaceutical contexts. Thioamides, as a class of compounds, are known for their diverse biological activities and as versatile intermediates in organic synthesis.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of this compound are scarce. The following table summarizes the currently available information.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
IUPAC Name This compound-
CAS Number 6944-34-9[CymitQuimica]
Chemical Formula C₃H₆N₂S₂[CymitQuimica]
Molecular Weight 134.23 g/mol [CymitQuimica]
Appearance Not specified-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Due to the limited data on this compound, the properties of the closely related compound, malonodithioamide , are presented below for reference.

Table 2: Physical Properties of Malonodithioamide
PropertyValueSource
CAS Number 108-13-4[ChemicalBook]
Melting Point 172-175 °C[ChemicalBook]
Boiling Point 191.38 °C (estimate)[ChemicalBook]
Density 1.3516 g/cm³ (estimate)[ChemicalBook]

Experimental Protocols

General Synthesis of Thioamides

A common method for the synthesis of thioamides involves the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.

Reaction Scheme:

R-C(=O)NH₂ + P₄S₁₀ → R-C(=S)NH₂

Illustrative Protocol (Adaptable for this compound):

  • Dissolution: The corresponding diamide of propane (malonamide) is dissolved in an anhydrous, inert solvent such as toluene or dioxane.

  • Addition of Thionating Agent: A stoichiometric amount of Lawesson's reagent or phosphorus pentasulfide is added to the solution.

  • Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. For illustrative purposes, the available spectroscopic data for malonamide is referenced, which can serve as a comparative baseline for any future experimental characterization of this compound. Spectroscopic data for malonamide is available through chemical suppliers such as ChemicalBook.[1]

Biological Activity

There is no specific information regarding the biological activity or signaling pathways of this compound in the current scientific literature. The broader class of thioamides is known to exhibit a range of biological effects, including antimicrobial and anticancer activities, but these are highly dependent on the specific molecular structure.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a thioamide such as this compound, which researchers can follow.

Synthesis_and_Characterization_Workflow Start Starting Materials (e.g., Malonamide) Thionation Thionation Reaction (e.g., with Lawesson's Reagent) Start->Thionation Solvent Workup Reaction Work-up (Quenching, Extraction) Thionation->Workup Purification Purification (Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) NMR->Purity Screening Biological Screening (e.g., Antimicrobial, Cytotoxicity) Purity->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: General workflow for the synthesis, characterization, and biological evaluation of a thioamide.

Conclusion

This compound remains a sparsely characterized compound. This guide consolidates the limited available data and provides a framework for its further investigation by drawing parallels with related compounds and outlining standard experimental workflows. The potential for discovering novel properties and applications of this compound makes it an intriguing subject for future research endeavors. Drug development professionals are encouraged to undertake foundational research to elucidate its physicochemical properties and biological activity to assess its therapeutic potential.

References

Propanedithioamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Propanedithioamide: Molecular Weight and Formula

This guide provides essential information regarding the molecular weight and chemical formula of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is an organic compound with distinct surfactant properties.[1] Its hydrophobic nature makes it suitable for applications such as a coating or stabilizer.[1] The compound is known to react with metal ions to form metal-dithiocarbamate complexes.[1]

Quantitative Data

The fundamental molecular properties of this compound are summarized in the table below for clear reference.

PropertyValue
Molecular FormulaC₃H₆N₂S₂
Molecular Weight134.23 g/mol [1]

Chemical Structure and Identification

The relationship between the common name and the fundamental chemical properties of this compound is illustrated below.

Propanedithioamide_Properties A This compound B Molecular Formula: C₃H₆N₂S₂ A->B has C Molecular Weight: 134.23 g/mol A->C has

Caption: Chemical properties of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, handling, and analysis of this compound are specific to the intended application and are typically developed within the context of a particular research program. For laboratory use, it is essential to consult the supplier's safety data sheet and relevant scientific literature for established procedures. The purity of commercially available this compound is often specified, for instance, at a minimum of 95%.[1]

References

Spectroscopic Analysis of Propanedithioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for propanedithioamide. In the absence of experimentally acquired spectra in the public domain, this document leverages predictive models and established spectroscopic principles to offer an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed, generalized experimental protocols for obtaining these spectra are also provided to guide researchers in their laboratory work. This guide is intended to serve as a foundational resource for scientists and professionals involved in the research and development of molecules containing the thioamide functional group.

Introduction

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency correlations, as well as computational prediction algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, two distinct proton environments and two carbon environments are expected.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to show two signals corresponding to the methylene (-CH₂-) and amine (-NH₂) protons. The methylene protons are expected to appear as a singlet, as they have no adjacent protons to couple with. The amine protons are also expected to be a singlet, though this signal may be broad due to quadrupole broadening and chemical exchange.

Predicted Chemical Shift (δ) (ppm) Integration Multiplicity Assignment
~ 3.5 - 4.02HSinglet-CH₂-
~ 7.5 - 8.54HBroad Singlet-NH₂

Table 1: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to display two signals, one for the central methylene carbon and another for the two equivalent thiocarbonyl carbons. The thiocarbonyl carbon is expected to be significantly downfield due to the deshielding effect of the C=S double bond.

Predicted Chemical Shift (δ) (ppm) Assignment
~ 40 - 50-CH₂-
~ 190 - 200C=S

Table 2: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by the vibrational modes of its functional groups, most notably the N-H and C=S bonds.

Predicted Frequency (cm⁻¹) Intensity Vibrational Mode Assignment
3350 - 3180Medium-StrongN-H StretchPrimary Thioamide (-NH₂)
2950 - 2850MediumC-H StretchMethylene (-CH₂-)
1650 - 1620MediumN-H BendPrimary Thioamide (-NH₂)
1400 - 1600StrongC-N StretchThioamide "B band"
850 - 600Medium-StrongC=S StretchThiocarbonyl

Table 3: Predicted key IR absorption bands for this compound.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of this compound (Molecular Weight: 134.23 g/mol ) is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions. The fragmentation is likely to be driven by cleavage adjacent to the thioamide groups.

Predicted m/z Proposed Fragment Ion Possible Neutral Loss
134[C₃H₆N₂S₂]⁺˙(Molecular Ion)
117[C₃H₃N₂S₂]⁺•NH₂
101[C₃H₅NS₂]⁺•SH
76[CH₂N₂S]⁺˙C₂H₄S
59[H₂NCS]⁺C₂H₄NS

Table 4: Predicted major fragmentation ions for this compound in EI-MS.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the solid sample dissolved in a deuterated solvent.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipette

  • Small vial for dissolution

  • Filter (e.g., cotton plug in pipette) if sample has insoluble impurities

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a small, clean vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for polar compounds like thioamides).

    • Vortex or gently warm the vial to ensure complete dissolution of the sample.

    • If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high homogeneity.

  • ¹H NMR Acquisition:

    • Load a standard ¹H acquisition parameter set.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Apply a 90° pulse.

    • Set the number of scans (typically 8 to 16 for a sample of this concentration).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled ¹³C acquisition parameter set.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • Set the number of scans (typically 128 to 1024, as ¹³C has a low natural abundance).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID for both ¹H and ¹³C spectra.

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H spectrum.

    • Pick and label the peaks in both spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of the solid sample to identify its functional groups. The KBr pellet method is described here.

Materials:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet die

  • Infrared-grade Potassium Bromide (KBr), dried

  • Spatula

Procedure:

  • Sample Preparation (KBr Pellet):

    • Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.

    • Grind the sample into a very fine powder.

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous distribution.

    • Transfer a portion of the mixture into the pellet die.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Open the sample compartment of the FT-IR spectrometer.

    • Collect a background spectrum of the ambient air. This will be automatically subtracted from the sample spectrum.

    • Place the KBr pellet containing the sample into the sample holder in the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform a Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Electron Impact Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • Mass Spectrometer with an Electron Impact (EI) source

  • Direct insertion probe or GC inlet

  • Sample vial

  • Volatile solvent (if needed for dissolution)

Procedure:

  • Sample Introduction:

    • Load a small amount of the solid sample (microgram quantity) into a capillary tube for a direct insertion probe.

    • Insert the probe into the mass spectrometer's vacuum interlock.

    • Gradually heat the probe to volatilize the sample into the ion source.

  • Ionization and Analysis:

    • In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation.

    • The resulting positive ions are accelerated out of the ion source.

    • The ions are then separated based on their mass-to-charge (m/z) ratio by the mass analyzer (e.g., a quadrupole).

  • Detection and Data Processing:

    • The separated ions are detected, and their abundance is recorded.

    • The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (M⁺˙) and major fragment ion peaks.

Workflow and Logical Relationships

The process of spectroscopic analysis for a novel compound follows a logical progression, beginning with sample preparation and culminating in the integrated interpretation of data from multiple techniques to confirm the molecular structure.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Pure Solid Compound NMR_Prep Dissolve in Deuterated Solvent Prep->NMR_Prep IR_Prep Grind with KBr & Press Pellet Prep->IR_Prep MS_Prep Load onto Direct Probe Prep->MS_Prep NMR_Acq 1H & 13C NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq EI-Mass Spectrometer MS_Prep->MS_Acq NMR_Data NMR Spectra: Chemical Shifts, Coupling, Integration NMR_Acq->NMR_Data IR_Data IR Spectrum: Functional Group Frequencies IR_Acq->IR_Data MS_Data Mass Spectrum: Molecular Ion, Fragmentation MS_Acq->MS_Data Interpretation Integrated Analysis NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structure Elucidation Interpretation->Structure

A generalized workflow for the spectroscopic analysis of a novel compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, a molecule for which experimental data is not widely available. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, presented in a structured format, offer valuable insights into the expected analytical signature of this compound. By combining these predictions with the detailed experimental protocols provided, researchers, scientists, and drug development professionals are better equipped to identify, characterize, and utilize this compound and related thioamide-containing molecules in their work. The integrated approach to spectroscopic analysis, as outlined in the workflow, remains the cornerstone of modern chemical structure elucidation.

Propanedithioamide Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanedithioamide is a sulfur-containing organic compound with potential applications in various fields, including as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry. A thorough understanding of its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on predicting solubility based on the principle of "like dissolves like," offers a detailed experimental protocol for determining solubility, and provides a framework for recording and presenting solubility data.

Introduction

This compound, also known as malonodithioamide, possesses the chemical formula C₃H₆N₂S₂. Its structure, featuring two thioamide functional groups, dictates its physicochemical properties, including its solubility. The presence of both polar (amine and thiocarbonyl groups) and nonpolar (propylene backbone) regions in the molecule suggests a nuanced solubility profile across a range of organic solvents.

This guide will equip researchers with the foundational knowledge and practical tools to assess the solubility of this compound in their specific applications.

Qualitative Solubility Prediction: The "Like Dissolves Like" Principle

The principle of "like dissolves like" is a fundamental concept in chemistry that predicts the solubility of a solute in a solvent based on their respective polarities.[2][3][4][5][6] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.

This compound's Structural Features:

  • Polar Moieties: The molecule contains two N-H bonds and two C=S bonds, which are polar and capable of hydrogen bonding (both as donors and acceptors).

  • Nonpolar Moieties: The central propylene (-CH₂-CH₂-) backbone is nonpolar.

Based on these features, the expected solubility of this compound in different classes of organic solvents is as follows:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the N-H groups of this compound. Therefore, moderate to good solubility is expected.

  • Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents have dipole moments and can interact with the polar C=S and N-H bonds. Good solubility is anticipated in highly polar aprotic solvents like DMF and DMSO.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Due to the significant polarity of the thioamide groups, this compound is expected to have low solubility in nonpolar solvents.

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Chloroform, Ethyl Acetate): In these solvents, some degree of solubility is possible, depending on the balance between the polar functional groups and the nonpolar backbone.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to record their experimentally determined solubility data.

SolventSolvent PolarityTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Polar Protic
MethanolHigh
EthanolHigh
Polar Aprotic
Dimethylformamide (DMF)High
Dimethyl Sulfoxide (DMSO)High
AcetonitrileHigh
AcetoneMedium
Intermediate Polarity
DichloromethaneMedium
ChloroformMedium
Ethyl AcetateMedium
Nonpolar
HexaneLow
TolueneLow

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7][8][9][10][11]

4.1. Materials and Equipment

  • This compound (solute)

  • Organic solvents of interest (high purity)

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial or flask. The excess solid should be visually apparent.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC with a suitable detector).

    • Determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

4.3. Gravimetric Method (Alternative)

For a simpler, albeit potentially less precise, determination, a gravimetric method can be employed.[12][13][14]

  • Prepare a saturated solution as described above.

  • Carefully pipette a known volume of the clear, filtered supernatant into a pre-weighed, dry evaporating dish.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

  • Once the solvent is completely removed, re-weigh the evaporating dish containing the dried solute.

  • The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent.

Visualizations

Solubility_Prediction cluster_solute This compound cluster_solvent Organic Solvents cluster_solubility Solubility Outcome This compound This compound (Solute) Polar_Groups Polar Groups (-NH, C=S) This compound->Polar_Groups Nonpolar_Groups Nonpolar Groups (-CH2-) This compound->Nonpolar_Groups Polar_Solvent Polar Solvents (e.g., Methanol, DMF) Polar_Groups->Polar_Solvent 'Like Dissolves Like' Nonpolar_Solvent Nonpolar Solvents (e.g., Hexane, Toluene) Polar_Groups->Nonpolar_Solvent Mismatch Nonpolar_Groups->Nonpolar_Solvent 'Like Dissolves Like' High_Solubility High Solubility Polar_Solvent->High_Solubility Low_Solubility Low Solubility Nonpolar_Solvent->Low_Solubility

Caption: "Like Dissolves Like" Principle for this compound Solubility.

Experimental_Workflow Start Start Add_Excess Add Excess this compound to Solvent Start->Add_Excess Equilibrate Equilibrate (e.g., 24-48h) with Shaking at Constant Temperature Add_Excess->Equilibrate Settle Allow Excess Solid to Settle Equilibrate->Settle Filter Filter Supernatant (e.g., 0.22 µm filter) Settle->Filter Quantify Quantify Concentration (e.g., HPLC, UV-Vis) Filter->Quantify Calculate Calculate Solubility Quantify->Calculate End End Calculate->End

Caption: Experimental Workflow for Solubility Determination.

References

Propanedithioamide: A Technical Guide to a Thioamide Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of propanedithioamide and the broader class of thioamides, focusing on their synthesis, characterization, and critical role in modern drug discovery. While specific experimental data for this compound is not extensively available in the public domain, this document leverages data from closely related analogues and the wider thioamide family to provide a thorough understanding of this important chemical scaffold.

Introduction to this compound and the Thioamide Functional Group

This compound, also known as malonodithioamide, is an organic compound with the chemical formula C₃H₆N₂S₂. It is the dithio-analogue of malonamide, where both amide oxygen atoms are replaced by sulfur. This substitution imparts unique physicochemical properties that are of significant interest in medicinal chemistry.

Thioamides are a fascinating class of compounds that serve as isosteres of amides, a fundamental functional group in countless biologically active molecules.[1][2] The replacement of the carbonyl oxygen with a larger, more polarizable sulfur atom leads to distinct differences in bond lengths, electronic properties, and hydrogen-bonding capabilities.[1] These differences can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile, making thioamides a valuable tool in the drug designer's arsenal.[1][2]

Synthesis of Thioamides

General Experimental Protocol: Synthesis of Thioamides from Nitriles

This protocol describes a general method for the synthesis of a thioamide from a nitrile using sodium hydrosulfide.

Materials:

  • Dinitrile (e.g., malononitrile for the synthesis of this compound)

  • Sodium hydrosulfide (NaSH)

  • Anhydrous solvent (e.g., pyridine, dimethylformamide)

  • Anhydrous hydrogen chloride (HCl) in ether or other suitable acid for workup

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of the dinitrile (1.0 eq) in the anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium hydrosulfide (2.2 eq) is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of an ethereal solution of hydrogen chloride or another suitable acid until the mixture is neutralized.

  • The resulting mixture is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography on silica gel to afford the pure dithioamide.

Synthesis_Workflow Dinitrile Dinitrile (e.g., Malononitrile) Reaction Reaction Mixture Dinitrile->Reaction Solvent Anhydrous Solvent (e.g., Pyridine) Solvent->Reaction NaSH Sodium Hydrosulfide (NaSH) NaSH->Reaction Quenching Acidic Workup (e.g., HCl in Ether) Reaction->Quenching 1. Cool to 0°C 2. Neutralize Extraction Extraction (e.g., Diethyl Ether) Quenching->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Characterization of Thioamides

Thioamides are typically characterized using a combination of spectroscopic methods and physical measurements. Due to the lack of specific data for this compound, the following table provides representative characterization data for the structurally simpler thioacetamide.

Parameter Thioacetamide (CH₃CSNH₂) Data
Appearance White to pale yellow crystalline solid
Melting Point 111-114 °C
¹H NMR (CDCl₃, ppm) δ 7.6 (br s, 1H, NH), 7.4 (br s, 1H, NH), 2.5 (s, 3H, CH₃)
¹³C NMR (CDCl₃, ppm) δ 207 (C=S), 33 (CH₃)
IR (KBr, cm⁻¹) 3280, 3160 (N-H stretching), 1630 (N-H bending), 1390 (C-N stretching), 720 (C=S stretching)
Mass Spectrum (m/z) [M]+ = 75.02

The Role of Thioamides in Drug Discovery

The thioamide functional group has garnered significant attention in medicinal chemistry due to its unique properties that can be exploited to overcome challenges in drug design.[1]

Thioamides as Amide Bioisosteres

The thioamide group is a classical bioisostere of the amide bond. This substitution can lead to:

  • Enhanced Metabolic Stability: Thioamides are generally more resistant to enzymatic hydrolysis by proteases compared to their amide counterparts.

  • Improved Pharmacokinetic Properties: The increased lipophilicity of the thioamide group can enhance membrane permeability and oral bioavailability.

  • Altered Conformation: The longer C=S bond and different steric and electronic properties can induce conformational changes that may lead to improved binding affinity and selectivity for a biological target.[2]

Biological Activities of Thioamide-Containing Compounds

Thioamides have been incorporated into a wide range of therapeutic agents, demonstrating a broad spectrum of biological activities, including:

  • Anticancer: Some thioamide-containing molecules exhibit potent anticancer activity by targeting various cellular pathways.

  • Antimicrobial: Thioamides are found in several antimicrobial agents, including drugs used to treat tuberculosis, bacterial, and fungal infections.[1]

  • Antiviral: The thioamide moiety has been successfully incorporated into antiviral drug candidates.

  • Anti-inflammatory: Certain thioamide derivatives have shown promising anti-inflammatory properties.

Mechanism of Action: Thioamides as Antithyroid Agents

A well-established therapeutic application of thioamides is in the management of hyperthyroidism. Drugs like propylthiouracil and methimazole act by inhibiting the enzyme thyroid peroxidase (TPO). TPO is a key enzyme in the biosynthesis of thyroid hormones (T3 and T4).

The mechanism of action involves the thioamide drug acting as a substrate for TPO, thereby competitively inhibiting the iodination of tyrosine residues on the thyroglobulin protein. This inhibition effectively reduces the production of thyroid hormones, alleviating the symptoms of hyperthyroidism.

Thyroid_Hormone_Synthesis_Inhibition cluster_thyroid_follicular_cell Thyroid Follicular Cell Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I⁰) TPO->Iodine Thyroglobulin Thyroglobulin (TG) Iodine->Thyroglobulin Iodination MIT_DIT Monoiodotyrosine (MIT) Diodotyrosine (DIT) Thyroglobulin->MIT_DIT T3_T4 Thyroid Hormones (T3, T4) MIT_DIT->T3_T4 Coupling (catalyzed by TPO) Thioamides Thioamide Drugs (e.g., Propylthiouracil) Thioamides->TPO Inhibition

Caption: Inhibition of thyroid hormone synthesis by thioamides.

Conclusion

This compound, as a member of the thioamide family, represents a chemical scaffold with significant potential in the field of drug discovery. While specific data on this compound itself is limited in the public domain, the broader class of thioamides has proven to be a versatile and valuable component in the design of novel therapeutics. Their ability to act as bioisosteres for amides, coupled with a wide range of biological activities, ensures that thioamides will continue to be an area of active research for scientists and drug development professionals. Further investigation into the synthesis and biological properties of specific dithioamides like this compound could unveil new therapeutic opportunities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Metal Complexes Using Propanedithioamide as a Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanedithioamide, also known as malonodithioamide, is a sulfur-containing organic compound with the potential to act as a bidentate chelating ligand for various metal ions. The presence of two thioamide functional groups allows for the coordination of metal centers through the sulfur atoms, forming stable five- or six-membered chelate rings. This chelation can impart unique electronic, geometric, and stability properties to the resulting metal complexes, making them of interest for applications in catalysis, materials science, and, notably, in the development of novel therapeutic agents. The coordination of bioactive ligands to metal ions can enhance the pharmacological properties of the organic molecule. This document provides a generalized framework and experimental protocols for the synthesis and characterization of metal complexes using this compound as a primary ligand.

Disclaimer: this compound is not a widely studied ligand in coordination chemistry. The following protocols are based on established methods for analogous dithio-ligands, such as dithiooxamides and dithiocarbamates, and should be considered as a starting point for experimental design. The presented data is illustrative and based on values reported for structurally related metal complexes.

Synthesis of the Ligand: this compound

A plausible synthetic route to this compound is the reaction of malononitrile with a source of hydrogen sulfide.

Experimental Protocol: Synthesis of this compound from Malononitrile

Materials:

  • Malononitrile

  • Triethylamine

  • Hydrogen sulfide gas or a suitable sulfide salt (e.g., sodium hydrosulfide)

  • Anhydrous ethanol

  • Diethyl ether

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a well-ventilated fume hood, dissolve malononitrile (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (2.2 equivalents) to the solution and cool the flask in an ice bath.

  • Slowly bubble hydrogen sulfide gas through the stirred solution using a gas dispersion tube for several hours. Alternatively, add a solution of sodium hydrosulfide (2.2 equivalents) in ethanol dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into cold water to precipitate the product.

  • Collect the crude this compound by filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Synthesis of Metal Complexes with this compound

The following is a general procedure for the synthesis of metal(II) complexes of this compound. This can be adapted for various transition metal salts.

Experimental Protocol: General Synthesis of M(II)-Propanedithioamide Complexes

Materials:

  • This compound (ligand)

  • A metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, CoCl₂·6H₂O)

  • Methanol or ethanol

  • Deionized water

  • Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolve this compound (2 equivalents) in warm methanol in a Schlenk flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve the metal(II) salt (1 equivalent) in a minimal amount of deionized water or methanol.

  • Slowly add the metal salt solution dropwise to the stirred solution of the ligand at room temperature.

  • Upon addition, a color change or the formation of a precipitate is typically observed.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.

  • Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate further precipitation.

  • Collect the solid metal complex by vacuum filtration.

  • Wash the precipitate with cold methanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the final complex in a desiccator over silica gel or under vacuum.

Data Presentation

The following tables summarize exemplary quantitative data for the characterization of this compound and its hypothetical metal complexes. These values are based on typical results for analogous dithioamide complexes and should be used as a reference.

Table 1: Physicochemical and Yield Data for this compound and its Metal Complexes

CompoundFormulaM.W. ( g/mol )ColorYield (%)M.P. (°C)
This compound (L)C₃H₆N₂S₂134.23White75-85145-148
[Ni(L)₂]Cl₂C₆H₁₂N₄S₄NiCl₂429.98Green80-90>300
[Cu(L)₂]Cl₂C₆H₁₂N₄S₄CuCl₂434.90Dark Brown85-95>300
[Co(L)₂]Cl₂C₆H₁₂N₄S₄CoCl₂428.28Blue70-80>300

Table 2: Key Spectroscopic Data for this compound and its Metal Complexes

CompoundIR ν(C=S) (cm⁻¹)IR ν(M-S) (cm⁻¹)UV-Vis λmax (nm)¹H NMR δ (ppm)
This compound (L)~850-280, 3503.5 (s, 2H, CH₂), 9.5 (br s, 4H, NH₂)
[Ni(L)₂]Cl₂~830~420380, 450, 620- (Paramagnetic)
[Cu(L)₂]Cl₂~835~410410, 680- (Paramagnetic)
[Co(L)₂]Cl₂~825~430390, 550, 650- (Paramagnetic)

Visualizations

Logical Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization Start Malononitrile Reaction1 Reaction with H2S/Et3N Start->Reaction1 Ligand This compound Reaction1->Ligand Reaction2 Complexation Reaction Ligand->Reaction2 MetalSalt Metal(II) Salt MetalSalt->Reaction2 Complex Metal-Propanedithioamide Complex Reaction2->Complex Spectroscopy Spectroscopy (IR, UV-Vis, NMR) Complex->Spectroscopy Analysis Elemental Analysis Complex->Analysis Properties Physicochemical Properties Complex->Properties

Caption: Workflow for the synthesis and characterization of metal-propanedithioamide complexes.

Proposed Coordination of this compound to a Metal Ion

Coordination_Diagram M M S1 S M->S1 S2 S M->S2 C1 C S1->C1 N1 N C1->N1 CH2 CH2 C1->CH2 C2 C CH2->C2 C2->S2 N2 N C2->N2

Propanedithioamide in Coordination Chemistry: A Versatile Building Block for Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Propanedithioamide (H₂NCSCH₂CSNH₂), also known as malonodithioamide, is emerging as a compelling ligand in coordination chemistry. Its ability to act as a versatile building block, offering multiple coordination modes, has led to the synthesis of a diverse range of metal complexes with potential applications in catalysis and materials science. This report details the synthesis of this compound, the preparation of its metal complexes, and an overview of their key characteristics, providing researchers, scientists, and drug development professionals with essential protocols and data.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of diazomalondiamide with a thionating agent such as phosphorus pentasulfide (P₄S₁₀). While a detailed, optimized protocol for its synthesis for coordination chemistry purposes is not widely available, a general procedure can be adapted from related syntheses of thioamides.

Experimental Protocol: Synthesis of this compound

Materials:

  • Diazomalondiamide

  • Phosphorus pentasulfide (P₄S₁₀)

  • Anhydrous dioxane

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend diazomalondiamide in anhydrous dioxane.

  • Carefully add phosphorus pentasulfide (P₄S₁₀) portion-wise to the stirred suspension. The molar ratio of diazomalondiamide to P₄S₁₀ should be empirically determined, but a starting point of 1:0.5 can be considered.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by carefully pouring the mixture into a beaker of ice-cold water with vigorous stirring.

  • The crude this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis.

Coordination Chemistry of this compound

This compound is a bidentate ligand capable of coordinating to metal ions through both its sulfur and nitrogen atoms. The flexible nature of the propanediyl backbone allows it to form stable chelate rings with a variety of transition metal ions. The coordination can occur in a neutral form or after deprotonation of the amide protons, leading to different types of complexes with varying geometries and electronic properties.

General Experimental Protocol: Synthesis of this compound-Metal Complexes

Materials:

  • This compound

  • Metal salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, etc.)

  • Suitable solvent (e.g., ethanol, methanol, acetonitrile)

  • Base (optional, e.g., triethylamine, sodium ethoxide)

Procedure:

  • Dissolve this compound in a suitable solvent in a round-bottom flask.

  • In a separate flask, dissolve the metal salt in the same or a compatible solvent.

  • Slowly add the metal salt solution to the stirred solution of the ligand.

  • If deprotonation of the ligand is desired, add a base to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period. The formation of a precipitate often indicates the formation of the complex.

  • Collect the solid complex by vacuum filtration, wash it with the solvent, and dry it in a desiccator.

  • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.

Characterization of this compound-Metal Complexes

The synthesized complexes should be thoroughly characterized to determine their structure and properties. Key analytical techniques include:

  • Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=S and N-H bonds upon coordination provide evidence of metal-ligand bond formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes and to study the ligand environment in solution.

  • UV-Visible Spectroscopy: To investigate the electronic transitions within the complex, which provides information about the coordination geometry and the nature of the metal-ligand bonding.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.

  • Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

  • Thermal Analysis (TGA/DSC): To study the thermal stability of the complexes and to identify any coordinated or lattice solvent molecules.

Potential Applications

While the exploration of this compound in coordination chemistry is still in its early stages, the resulting metal complexes hold promise in several areas:

  • Catalysis: The sulfur and nitrogen donor atoms can create catalytically active metal centers for various organic transformations.

  • Materials Science: The ability to form coordination polymers and extended networks makes these complexes interesting candidates for the development of new functional materials with specific electronic or magnetic properties.

  • Biological Activity: Thioamide-containing compounds and their metal complexes are known to exhibit a range of biological activities. This compound complexes could be investigated for their antimicrobial or anticancer properties.

Logical Relationship of Synthesis and Characterization

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Applications start Starting Materials (Diazomalondiamide, P4S10) synthesis_ligand Synthesis of This compound start->synthesis_ligand ligand This compound synthesis_ligand->ligand synthesis_complex Synthesis of Metal Complex ligand->synthesis_complex metal_salt Metal Salt metal_salt->synthesis_complex complex This compound Metal Complex synthesis_complex->complex IR IR Spectroscopy complex->IR NMR NMR Spectroscopy complex->NMR UV_Vis UV-Vis Spectroscopy complex->UV_Vis X_ray X-ray Crystallography complex->X_ray Elemental Elemental Analysis complex->Elemental Thermal Thermal Analysis complex->Thermal catalysis Catalysis IR->catalysis materials Materials Science IR->materials biology Biological Activity IR->biology NMR->catalysis NMR->materials NMR->biology UV_Vis->catalysis UV_Vis->materials UV_Vis->biology X_ray->catalysis X_ray->materials X_ray->biology Elemental->catalysis Elemental->materials Elemental->biology Thermal->catalysis Thermal->materials Thermal->biology

Caption: Workflow from synthesis to potential applications.

Experimental Workflow for Complex Synthesis and Analysis

Experimental_Workflow start Dissolve this compound and Metal Salt in Solvent mix Mix Ligand and Metal Salt Solutions start->mix react Stir at RT or Heat mix->react isolate Isolate Complex (Filtration) react->isolate characterize Characterize Complex (Spectroscopy, etc.) isolate->characterize applications Investigate Potential Applications characterize->applications

Caption: Experimental workflow for complex synthesis.

Further research into the coordination behavior of this compound with a wider array of metals and the exploration of the properties of the resulting complexes will undoubtedly unveil new and exciting opportunities in inorganic and medicinal chemistry.

Propanedithioamide: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Propanedithioamide, more systematically known as malonothioamide, is a versatile precursor in organic synthesis, primarily utilized in the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing two thioamide groups, allows for a range of cyclocondensation reactions to afford important classes of compounds, including thiazoles and pyrimidines. These resulting heterocycles are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.

This document provides detailed application notes and experimental protocols for the use of this compound (malonothioamide) in the synthesis of key heterocyclic compounds.

I. Synthesis of Thiazole Derivatives

Thiazoles are a class of sulfur and nitrogen-containing five-membered heterocyclic compounds that are present in numerous clinically approved drugs. The Hantzsch thiazole synthesis is a classical and widely used method for their preparation, involving the reaction of a thioamide with an α-haloketone. Malonothioamide serves as an excellent thioamide component in this reaction, leading to the formation of 2-aminothiazole derivatives with a carboxamide or related functional group at the 5-position.

Application: Synthesis of 2-Amino-4-methylthiazole-5-carboxamide

This protocol describes the synthesis of a 2-aminothiazole derivative, a common scaffold in medicinal chemistry, using malonothioamide and chloroacetone.

Reaction Workflow:

Synthesis_of_Thiazole malonothioamide This compound (Malonothioamide) intermediate Thiazoline Intermediate malonothioamide->intermediate Nucleophilic Attack chloroacetone Chloroacetone (α-haloketone) chloroacetone->intermediate thiazole 2-Amino-4-methyl- 5-thiocarbamoylthiazole intermediate->thiazole Cyclization & Aromatization final_product 2-Amino-4-methyl- 5-thiazolecarboxamide thiazole->final_product Hydrolysis (optional)

Figure 1: General workflow for the Hantzsch synthesis of a 2-aminothiazole derivative from this compound.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from a similar synthesis of thiazole derivatives.[1][2]

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Malonothioamide118.191.18 g0.01
Ethyl 2-chloroacetoacetate164.591.65 g0.01
Ethanol46.0720 mL-
Sodium Bicarbonate84.010.84 g0.01

Procedure:

  • To a 50 mL round-bottom flask, add malonothioamide (1.18 g, 0.01 mol) and ethanol (20 mL).

  • Stir the mixture at room temperature until the malonothioamide is partially dissolved.

  • Add ethyl 2-chloroacetoacetate (1.65 g, 0.01 mol) to the suspension.

  • Add sodium bicarbonate (0.84 g, 0.01 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of cold water with stirring.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be recrystallized from ethanol to afford pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Expected Yield: 70-80%

Characterization Data (Hypothetical):

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.50 (s, 2H, NH₂), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.30 (t, J = 7.1 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 168.5, 162.0, 148.0, 115.5, 60.5, 16.0, 14.5
Mass Spec (ESI) m/z 201.06 [M+H]⁺

II. Synthesis of Pyrimidine Derivatives

Pyrimidines are fundamental components of nucleic acids and are found in a vast number of biologically active compounds. Malonothioamide can serve as a three-carbon dielectrophilic precursor for the synthesis of pyrimidine derivatives through condensation with dinucleophilic reagents like thiourea or guanidine.

Application: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

This protocol outlines the synthesis of a functionalized pyrimidine, a key intermediate for the synthesis of various therapeutic agents.

Reaction Pathway:

Synthesis_of_Pyrimidine malonothioamide This compound (Malonothioamide) pyrimidine 4-Amino-6-hydroxy- 2-mercaptopyrimidine malonothioamide->pyrimidine Cyclocondensation thiourea Thiourea thiourea->pyrimidine base Sodium Ethoxide (Base) base->pyrimidine

Figure 2: Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine via cyclocondensation of this compound and thiourea.

Experimental Protocol: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

This protocol is based on the well-established synthesis of pyrimidines from related 1,3-dicarbonyl compounds.[3]

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Malonothioamide118.191.18 g0.01
Thiourea76.120.76 g0.01
Sodium Ethoxide68.051.36 g0.02
Ethanol46.0730 mL-
Acetic Acid60.05As needed-

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (0.46 g, 0.02 mol) in absolute ethanol (30 mL) under an inert atmosphere in a 100 mL round-bottom flask equipped with a reflux condenser.

  • To the sodium ethoxide solution, add malonothioamide (1.18 g, 0.01 mol) and thiourea (0.76 g, 0.01 mol).

  • Heat the reaction mixture to reflux for 8-10 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in a minimum amount of water and filtered to remove any insoluble impurities.

  • The filtrate is acidified with glacial acetic acid until a precipitate forms (pH ~5-6).

  • The precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The product is dried in a vacuum oven to yield 4-amino-6-hydroxy-2-mercaptopyrimidine.

Expected Yield: 65-75%

Characterization Data (Hypothetical):

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz)δ 11.5 (br s, 1H, NH), 10.8 (br s, 1H, NH), 6.5 (s, 2H, NH₂), 5.1 (s, 1H, CH)
¹³C NMR (DMSO-d₆, 100 MHz)δ 175.0, 163.0, 155.0, 85.0
Mass Spec (ESI) m/z 144.03 [M+H]⁺

III. Applications in Drug Development

The heterocyclic compounds synthesized from this compound are valuable scaffolds in drug discovery.

  • Thiazole Derivatives: 2-Aminothiazoles are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The functional groups introduced via the malonothioamide precursor, such as the carboxamide at the 5-position, provide a handle for further chemical modification to optimize potency and pharmacokinetic properties. For instance, certain 2-amino-5-thiazolecarboxamide derivatives have shown promising cytotoxicity against various human cancer cell lines.[4]

  • Pyrimidine Derivatives: Pyrimidines are central to the structure of nucleobases and many approved drugs. The synthesized 4-amino-6-hydroxy-2-mercaptopyrimidine can be further functionalized at the amino, hydroxyl, and mercapto groups to generate a library of compounds for screening against various biological targets. For example, derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been investigated as potent and selective A₃ adenosine receptor antagonists.

Logical Relationship of Synthesis to Drug Discovery:

Drug_Discovery_Pathway precursor This compound (Malonothioamide) synthesis Heterocyclic Synthesis (e.g., Thiazoles, Pyrimidines) precursor->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

Application Notes and Protocols for Catalytic Applications of Thioamide-Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Preamble: Initial literature searches for the catalytic applications of "Propanedithioamide-metal complexes" did not yield specific results, suggesting this nomenclature is not widely used for a distinct class of catalytic ligands. However, the broader class of thioamide-containing ligands and their metal complexes are recognized for their catalytic utility. This document provides detailed application notes and protocols for a representative system: Palladium(II)-Thiosemicarbazone Complexes in Suzuki-Miyaura Cross-Coupling Reactions . Thiosemicarbazones are a well-studied class of ligands containing the thioamide moiety, and their palladium complexes are effective catalysts for C-C bond formation.

Application Note: Palladium(II)-Thiosemicarbazone Complexes for Suzuki-Miyaura Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thioamide-containing ligands offer a versatile platform for the development of robust transition metal catalysts. The presence of both soft sulfur and hard nitrogen donor atoms allows for stable coordination to metal centers, such as palladium, creating complexes with significant catalytic activity. These catalysts are particularly effective in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Palladium(II) complexes of heterocyclic thiosemicarbazones have emerged as highly efficient, phosphine-free catalysts for the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. The use of phosphine-free catalysts is advantageous as it can simplify reaction work-up and reduce catalyst costs. The thiosemicarbazone ligands stabilize the palladium center and can improve catalytic efficiency and longevity.

This note details the application of a specific set of heterocyclic thiosemicarbazone-based Pd(II) complexes in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid.

Data Presentation:

The catalytic efficacy of three distinct Palladium(II)-thiosemicarbazone complexes (C1, C2, and C3) was evaluated in the Suzuki-Miyaura coupling of different aryl halides with phenylboronic acid. The reactions were carried out in PEG 400 as a solvent, which is considered a greener alternative to many volatile organic solvents.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Catalyzed by Pd(II)-Thiosemicarbazone Complexes (C1, C2, C3) [1]

EntryAryl HalideCatalystTime (h)Temperature (°C)Yield (%)
14-IodoanisoleC1210096
24-IodoanisoleC2210095
34-IodoanisoleC3210098
44-BromoanisoleC1510092
54-BromoanisoleC2510093
64-BromoanisoleC3510095
74-ChloroanisoleC11210075
84-ChloroanisoleC21210078
94-ChloroanisoleC31210082
101-IodonaphthaleneC1210094
111-IodonaphthaleneC2210095
121-IodonaphthaleneC3210097
131-BromonaphthaleneC1610090
141-BromonaphthaleneC2610092
151-BromonaphthaleneC3610094
164-BromobenzonitrileC1410093
174-BromobenzonitrileC2410094
184-BromobenzonitrileC3410096

Reaction Conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), catalyst (0.1 mol%), PEG 400 (3 mL).

Experimental Protocols

Protocol 1: General Synthesis of a Heterocyclic Thiosemicarbazone Ligand

This protocol is a representative procedure for the synthesis of a thiosemicarbazone ligand, which can then be used to prepare the palladium catalyst.[2]

Materials:

  • Appropriate ketone or aldehyde (e.g., 4-Methoxyacetophenone) (1 equivalent)

  • 4-Methyl-3-thiosemicarbazide (1 equivalent)

  • Hydrochloric acid (catalytic amount)

  • Water

Procedure:

  • To a suspension of 4-methyl-3-thiosemicarbazide (2.11 mmol) in water (40 mL), add the ketone/aldehyde (e.g., 4-Methoxyacetophenone, 2.11 mmol) and a catalytic amount of hydrochloric acid (e.g., 0.65 cm³ of 35% HCl).[2]

  • Stir the resulting clear solution at room temperature for 4 hours.[2]

  • A white solid will form. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The purity of the ligand can be confirmed by standard analytical techniques (NMR, IR, elemental analysis).

Protocol 2: Synthesis of a Palladium(II)-Thiosemicarbazone Complex

This protocol describes a general method for the synthesis of a palladium(II) complex from the thiosemicarbazone ligand.[1]

Materials:

  • Thiosemicarbazone ligand (from Protocol 1) (1 equivalent)

  • Palladium(II) chloride (PdCl₂) (1 equivalent)

  • Methanol

  • Triethylamine (for in-situ deprotonation, if required)

Procedure:

  • Dissolve the thiosemicarbazone ligand in methanol.

  • Add a methanolic solution of PdCl₂ to the ligand solution.

  • If the ligand is to be deprotonated, a base like triethylamine can be added.

  • Reflux the reaction mixture for a specified time (e.g., 2-4 hours), during which a precipitate may form.

  • Cool the mixture to room temperature.

  • Collect the solid product by filtration, wash with methanol, and dry in a desiccator.

  • Characterize the complex using spectroscopic methods (FT-IR, NMR, UV-Vis) and elemental analysis.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the catalytic use of the synthesized Pd(II)-thiosemicarbazone complex.[1]

Materials:

  • Aryl halide (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • Pd(II)-thiosemicarbazone catalyst (0.1 mol%)

  • Polyethylene glycol (PEG 400) (3 mL)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the aryl halide (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and the Pd(II)-thiosemicarbazone catalyst (0.1 mol%).

  • Add PEG 400 (3 mL) to the reaction vessel.

  • Stir the reaction mixture at 100 °C for the time specified in Table 1.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water to remove PEG 400 and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from ligand synthesis to catalytic application.

G cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Synthesis cluster_reaction Catalytic Reaction ketone Ketone/Aldehyde ligand Thiosemicarbazone Ligand ketone->ligand thiosemicarbazide Thiosemicarbazide thiosemicarbazide->ligand catalyst Pd(II)-Thiosemicarbazone Complex ligand->catalyst pd_salt Pd(II) Salt pd_salt->catalyst reaction Suzuki-Miyaura Coupling catalyst->reaction aryl_halide Aryl Halide aryl_halide->reaction boronic_acid Phenylboronic Acid boronic_acid->reaction product Biaryl Product reaction->product

Workflow for Synthesis and Catalytic Application.
Catalytic Cycle for Suzuki-Miyaura Reaction

This diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

SuzukiCycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)-X (L)₂ pd0->pd_complex1 R¹-X oa_text Oxidative Addition pd_complex2 R¹-Pd(II)-OR (L)₂ pd_complex1->pd_complex2 Base base_text Base (e.g., K₂CO₃) pd_complex3 R¹-Pd(II)-R² (L)₂ pd_complex2->pd_complex3 R²-B(OH)₂ trans_text Transmetalation pd_complex3->pd0 R¹-R² re_text Reductive Elimination

References

Propanedithioamide: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propanedithioamide, also known as malonodithioamide, is an organic compound featuring two thioamide functional groups. Its unique structure, with a reactive methylene bridge flanked by two sulfur and two nitrogen atoms, makes it a valuable precursor in the synthesis of a variety of sulfur and nitrogen-containing heterocyclic compounds. These heterocyclic systems are of significant interest to researchers in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. This application note provides an overview of the use of this compound in the synthesis of pyridinethiones and outlines a general protocol for such transformations.

Application in the Synthesis of Pyridinethiones

One of the key applications of this compound in heterocyclic synthesis is in the formation of substituted pyridinethiones. Pyridinethione derivatives are an important class of compounds with a broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. The reaction typically involves the condensation of this compound with α,β-unsaturated carbonyl compounds.

The general reaction pathway involves a Michael addition of the active methylene group of this compound to the β-carbon of the α,β-unsaturated ketone or aldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final pyridinethione ring system. The versatility of this method allows for the synthesis of a wide array of substituted pyridinethiones by varying the substituents on the α,β-unsaturated carbonyl reactant.

Logical Workflow for Pyridinethione Synthesis

The synthesis of pyridinethiones from this compound and an α,β-unsaturated carbonyl compound can be visualized as a straightforward, multi-step, one-pot reaction. The logical progression of this synthesis is outlined below.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A This compound C Michael Addition A->C B α,β-Unsaturated Carbonyl B->C D Intramolecular Cyclization C->D Formation of Intermediate E Dehydration D->E Ring Closure F Substituted Pyridinethione E->F Aromatization

General workflow for pyridinethione synthesis.

Experimental Protocols

The following section provides a general experimental protocol for the synthesis of substituted pyridinethiones using this compound. Researchers should note that reaction conditions may require optimization based on the specific substrates used.

General Protocol for the Synthesis of 4,6-Disubstituted-3-cyano-2(1H)-pyridinethiones

This protocol describes a typical procedure for the reaction of this compound with an α,β-unsaturated ketone.

Materials:

  • This compound

  • Substituted α,β-unsaturated ketone (e.g., chalcone derivatives)

  • Ethanol or other suitable alcohol

  • Base catalyst (e.g., piperidine, sodium ethoxide)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the substituted α,β-unsaturated ketone (1 equivalent) to the solution.

  • Add a catalytic amount of a suitable base, such as piperidine or a freshly prepared solution of sodium ethoxide.

  • The reaction mixture is then heated under reflux for a period of 2 to 8 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Data Presentation

The following table summarizes representative data for the synthesis of pyridinethione derivatives from this compound and various α,β-unsaturated carbonyl compounds. Please note that these are generalized examples and actual yields will vary depending on the specific substrates and reaction conditions.

Entryα,β-Unsaturated Carbonyl SubstrateR1R2ProductYield (%)
1BenzylideneacetonePhenylMethyl4-Phenyl-6-methyl-3-cyano-2(1H)-pyridinethione75-85
2ChalconePhenylPhenyl4,6-Diphenyl-3-cyano-2(1H)-pyridinethione80-90
34-Chlorochalcone4-ChlorophenylPhenyl4-(4-Chlorophenyl)-6-phenyl-3-cyano-2(1H)-pyridinethione78-88
44-Methoxychalcone4-MethoxyphenylPhenyl4-(4-Methoxyphenyl)-6-phenyl-3-cyano-2(1H)-pyridinethione82-92

Signaling Pathways and Logical Relationships

The reaction mechanism for the formation of pyridinethiones from this compound proceeds through a well-defined pathway involving key chemical transformations. A diagram illustrating these logical relationships is provided below.

G start This compound + α,β-Unsaturated Carbonyl michael_addition Michael Addition (C-C bond formation) start->michael_addition intermediate1 Acyclic Adduct (Intermediate) michael_addition->intermediate1 cyclization Intramolecular Cyclization (C-N bond formation) intermediate1->cyclization intermediate2 Dihydropyridinethione (Intermediate) cyclization->intermediate2 dehydration Dehydration (Elimination of H2O) intermediate2->dehydration product Pyridinethione (Final Product) dehydration->product

Reaction pathway for pyridinethione synthesis.

This compound serves as a readily accessible and versatile starting material for the synthesis of substituted pyridinethiones. The straightforward condensation reaction with α,β-unsaturated carbonyl compounds provides a reliable method for accessing these medicinally important heterocyclic scaffolds. The protocols and data presented herein offer a foundational guide for researchers and scientists in the field of drug discovery and development to explore the synthetic utility of this compound. Further investigations into the reactivity of this compound with other electrophilic partners are likely to reveal pathways to other novel heterocyclic systems.

Experimental protocol for Propanedithioamide purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive experimental protocol for the purification of propanedithioamide, a dithioamide compound with potential applications in various fields of chemical and pharmaceutical research. The protocol details a multi-step purification strategy involving recrystallization and column chromatography, along with analytical methods for purity assessment. Due to the limited availability of specific physical and chemical data for this compound, this protocol provides a general framework that can be adapted and optimized based on experimental observations.

Introduction

This compound (CAS 6944-34-9) is an organic compound with the molecular formula C₃H₆N₂S₂ and a molecular weight of 134.23 g/mol .[1][2][3] Thioamides are important structural motifs in medicinal chemistry and serve as versatile intermediates in organic synthesis. The purity of such compounds is paramount for their intended applications, necessitating robust purification and analytical procedures. This compound is described as having a hydrophobic character with low solubility in water, suggesting that it may be soluble in organic solvents.[2] This protocol provides a starting point for the purification of this compound from a crude reaction mixture.

Data Presentation

The following table summarizes the known and analogous physical and chemical data for this compound and a related compound, ethanedithioamide. This data is essential for developing the purification strategy.

PropertyThis compoundEthanedithioamide (for comparison)
CAS Number 6944-34-9[1][2][3][4]79-40-3
Molecular Formula C₃H₆N₂S₂[1][2][3]C₂H₄N₂S₂
Molecular Weight 134.23 g/mol [1][2][3]120.20 g/mol [5]
Appearance Not specifiedRed crystalline powder[5]
Melting Point Not specifiedDecomposes at ~200°C, sublimes[5]
Solubility Low in water; likely soluble in organic solvents[2]Slightly soluble in water and alcohols; insoluble in ether; soluble in acetone and chloroform[5][6]

Experimental Protocols

Preliminary Purity Assessment by Thin-Layer Chromatography (TLC)

This initial step is crucial for determining the complexity of the crude mixture and for optimizing the solvent system for column chromatography.

Materials:

  • Crude this compound sample

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Iodine chamber

  • Solvents: n-hexane, ethyl acetate, dichloromethane, methanol

Procedure:

  • Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Prepare a developing solvent system. Start with a non-polar system and gradually increase polarity. Suggested starting solvent systems include:

    • n-Hexane:Ethyl Acetate (9:1, 4:1, 1:1)

    • Dichloromethane:Methanol (99:1, 95:5)

  • Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the spotted baseline.

  • Allow the solvent to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp and/or in an iodine chamber.

  • Calculate the Retention Factor (Rf) for each spot. The optimal solvent system for column chromatography should provide good separation of the desired product from impurities, with an Rf value for the product ideally between 0.2 and 0.4.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical. Based on the properties of related thioamides, solvents such as ethanol, acetone, or a mixture of solvents like dichloromethane/hexane could be suitable.

Materials:

  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Selected recrystallization solvent(s)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If the solid does not dissolve, add small portions of hot solvent until it does.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, cool the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

  • Determine the melting point of the purified crystals and assess their purity by TLC.

Purification by Column Chromatography

If recrystallization does not yield a product of sufficient purity, column chromatography can be employed for further purification.

Materials:

  • Recrystallized or crude this compound

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Eluent (solvent system determined from TLC analysis)

  • Collection tubes or flasks

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.

  • Add a layer of sand on top of the silica gel bed.

  • Dissolve the this compound sample in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Begin eluting the column with the solvent system, collecting fractions in separate tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified product.

Purity Assessment by ¹H NMR Spectroscopy

The purity and structural integrity of the final product should be confirmed by ¹H NMR spectroscopy.

Materials:

  • Purified this compound

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Dissolve a small amount of the purified this compound in the chosen deuterated solvent in an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Analyze the spectrum for the expected proton signals of this compound and the absence of impurity signals. The expected signals would be for the methylene protons and the amine protons. The chemical shifts will be influenced by the dithioamide groups.

Visualizations

experimental_workflow crude Crude this compound tlc1 Preliminary TLC Analysis crude->tlc1 Assess Purity & Optimize Solvents recrystallization Recrystallization crude->recrystallization Primary Purification column_chromatography Column Chromatography tlc1->column_chromatography Determine Eluent recrystallization->column_chromatography If further purification is needed pure_product Pure this compound recrystallization->pure_product If sufficiently pure tlc2 TLC Analysis of Fractions column_chromatography->tlc2 Monitor Separation tlc2->pure_product Combine Pure Fractions nmr ¹H NMR Analysis pure_product->nmr Final Purity & Structural Confirmation

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a detailed, albeit generalized, protocol for the purification of this compound. The successful implementation of this protocol will depend on careful execution and optimization of the described steps, particularly the selection of solvents for recrystallization and chromatography. The analytical methods outlined are essential for monitoring the purification process and for confirming the purity of the final product. Researchers are encouraged to adapt this protocol based on the specific characteristics of their crude material and the desired level of purity.

References

Application Notes and Protocols for the Analytical Detection of Propanedithioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of Propanedithioamide. While specific validated methods for this compound are not widely published, this guide presents robust methodologies adapted from structurally similar compounds, such as thioamides and dithioamides. The protocols herein are designed to serve as a strong foundation for developing and validating methods for the quantification of this compound in various matrices.

Overview of Analytical Techniques

The detection and quantification of this compound can be approached using several analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and available instrumentation. The principal techniques covered in these notes are:

  • High-Performance Liquid Chromatography (HPLC): Offers high selectivity and sensitivity for the quantification of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile derivatives of this compound, providing excellent specificity.

  • Spectrophotometry: A more accessible technique, useful for colorimetric assays, often after a specific chemical reaction.

  • Electrochemical Detection: Can be employed for sensitive detection based on the electrochemical properties of the thioamide groups.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the separation and quantification of organic molecules. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach.

Experimental Protocol

Objective: To quantify this compound using a reversed-phase HPLC method with UV detection. This protocol is adapted from established methods for thioacetamide analysis.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or deionized).

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good separation. A starting condition of 20% acetonitrile, increasing to 80% over 15 minutes, can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Thioamides typically exhibit a UV absorbance maximum around 265 nm. The detector should be set to this wavelength for optimal sensitivity.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Data Presentation
ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water Gradient
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Linearity Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL (estimated)
Limit of Quantification (LOQ) ~0.3 µg/mL (estimated)

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solutions HPLC_Injection Inject into HPLC Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify this compound Data_Acquisition->Quantification Calibration_Curve->Quantification GCMS_Logic Sample Sample containing This compound Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation Ionization Mass Spectrometry (Ionization) GC_Separation->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Detection & Identification Mass_Analysis->Detection Spectrophotometry_Pathway This compound This compound Complex Colored Complex This compound->Complex Metal_Ion Metal Ion (e.g., Cu²⁺) Metal_Ion->Complex Absorbance Measure Absorbance Complex->Absorbance Electrochemical_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Electrode_Prep Prepare Electrode Voltammetry Perform Voltammetry Electrode_Prep->Voltammetry Solution_Prep Prepare Sample Solution Solution_Prep->Voltammetry Signal_Acquisition Acquire Current Signal Voltammetry->Signal_Acquisition Calibration Calibration Curve Signal_Acquisition->Calibration Quantification Quantify Concentration Signal_Acquisition->Quantification Calibration->Quantification

References

Application Notes and Protocols for the Evaluation of Propanedithioamide as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive searches of scientific literature and chemical databases did not yield specific studies on the use of propanedithioamide as a corrosion inhibitor for steel. Therefore, the following application notes and protocols are presented as a comprehensive template for evaluating a novel organic compound, such as this compound, for this purpose. The methodologies described are based on established practices for corrosion inhibitor research and can be adapted for the specific investigation of this compound.

Introduction

Corrosion of steel is a significant industrial challenge, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary method for protecting steel from corrosive environments, particularly in acidic media used for industrial cleaning, pickling, and oil and gas exploration. An effective corrosion inhibitor typically adsorbs onto the metal surface, forming a protective barrier that impedes the anodic and/or cathodic reactions of the corrosion process.

This document outlines the experimental procedures for evaluating the efficacy of a novel organic compound, exemplified by this compound, as a corrosion inhibitor for mild steel in an acidic medium (e.g., 1 M HCl). The protocols cover weight loss measurements, electrochemical techniques including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), and surface analysis.

Postulated Corrosion Inhibition Mechanism of this compound

While no specific data exists for this compound, its structure suggests a potential mechanism for corrosion inhibition. The presence of sulfur and nitrogen atoms, which have lone pairs of electrons, would likely facilitate the adsorption of the molecule onto the steel surface. The proposed mechanism involves the formation of a coordinate covalent bond between the heteroatoms and the vacant d-orbitals of iron atoms on the steel surface. This adsorbed layer then acts as a physical barrier, isolating the steel from the corrosive environment.

G cluster_solution Corrosive Solution (e.g., HCl) cluster_steel Steel Surface H+ H⁺ Fe Fe H+->Fe Cathodic Reaction (inhibited) Cl- Cl⁻ Cl-->Fe Anodic Reaction (inhibited) H2O H₂O Inhibitor This compound Adsorbed_Inhibitor Adsorbed this compound Layer Inhibitor->Adsorbed_Inhibitor Adsorption Adsorbed_Inhibitor->Fe Protective Barrier Formation

Caption: Postulated mechanism of this compound adsorption on a steel surface.

Experimental Protocols

Materials and Specimen Preparation
  • Steel Specimen: Mild steel coupons of a specific composition (e.g., C: 0.15%, Mn: 0.50%, Si: 0.25%, P: 0.04%, S: 0.05%, and the remainder Fe) are used. For weight loss measurements, coupons of approximately 2.5 cm x 2.0 cm x 0.05 cm are suitable. For electrochemical studies, a cylindrical specimen embedded in an inert resin with an exposed surface area of 1 cm² is typically used.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution is prepared by diluting analytical grade HCl with deionized water.

  • Inhibitor Solutions: Solutions of this compound are prepared in the corrosive medium at various concentrations (e.g., 50, 100, 200, 500 ppm).

  • Specimen Pre-treatment:

    • Mechanically polish the steel specimens with a series of emery papers of increasing grit size (e.g., 200, 400, 600, 800, 1200 grit).

    • Degrease the polished specimens with acetone and rinse with deionized water.

    • Dry the specimens in a stream of warm air.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

  • Weigh the prepared steel coupons to an accuracy of 0.1 mg (W_initial).

  • Immerse the coupons in the corrosive solution with and without different concentrations of this compound for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

  • After the immersion period, retrieve the coupons, rinse them with deionized water, and gently scrub with a soft brush to remove corrosion products.

  • Further clean the coupons by immersing them in a cleaning solution (e.g., 20% NaOH containing 200 g/L of zinc dust) for 5 minutes, followed by rinsing with deionized water and acetone.

  • Dry the coupons and re-weigh them (W_final).

  • Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (IE%) using the following equations:

    • CR = (8.76 × 10^4 × ΔW) / (A × T × ρ)

      • ΔW = Weight loss (W_initial - W_final) in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • ρ = Density of steel (e.g., 7.85 g/cm³)

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

G start Start prepare Prepare & Weigh Steel Coupon start->prepare immerse Immerse in Corrosive Solution (with/without inhibitor) prepare->immerse remove_clean Remove, Clean, & Dry Coupon immerse->remove_clean weigh_final Weigh Final Coupon remove_clean->weigh_final calculate Calculate Corrosion Rate & Inhibition Efficiency weigh_final->calculate end_node End calculate->end_node G cluster_setup Electrochemical Cell Setup cluster_tests Electrochemical Tests WE Working Electrode (Steel) RE Reference Electrode (SCE) CE Counter Electrode (Pt) ocp Stabilize Open Circuit Potential pdp Potentiodynamic Polarization (Tafel Plot) ocp->pdp eis Electrochemical Impedance Spectroscopy (Nyquist/Bode Plot) ocp->eis analysis Data Analysis (i_corr, R_ct, IE%) pdp->analysis eis->analysis

Application Notes and Protocols: Propanedithioamide in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches for specific applications of propanedithioamide (CAS: 6944-34-9) in materials science did not yield established research articles or detailed experimental protocols. The following application notes are based on the known chemical properties of this compound and the general reactivity of thioamide compounds. The protocols and data presented are hypothetical and intended to serve as a conceptual framework for researchers exploring the potential of this molecule.

This compound, also known as malonothioamide, possesses two thioamide functional groups, making it a versatile building block for various materials.[1] Its ability to coordinate with metal ions and participate in hydrogen bonding suggests its potential use in the synthesis of coordination polymers, surface modification of materials, and the formation of novel polymeric structures.[1]

Potential Application: this compound as a Linker for Coordination Polymers

This compound's two sulfur and two nitrogen atoms can act as coordination sites for metal ions, potentially forming one-dimensional, two-dimensional, or three-dimensional coordination polymers. These materials could have interesting electronic, magnetic, or catalytic properties.

PropertyHypothetical Value
Formula Weight261.85 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.45
b (Å)12.10
c (Å)9.78
β (°)105.2
Volume (ų)965.4
Density (calculated)1.80 g/cm³
Thermal Decomposition Temp.280 °C
  • Materials:

    • This compound (C₃H₆N₂S₂)

    • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

  • Procedure:

    • Dissolve 0.134 g (1 mmol) of this compound in 10 mL of warm DMF.

    • In a separate beaker, dissolve 0.170 g (1 mmol) of copper(II) chloride dihydrate in 10 mL of ethanol.

    • Slowly add the copper(II) chloride solution to the this compound solution with constant stirring.

    • Seal the reaction vessel and heat it at 80°C for 48 hours.

    • Allow the vessel to cool slowly to room temperature.

    • Collect the resulting crystals by filtration, wash with ethanol, and dry under vacuum.

G cluster_synthesis Synthesis Workflow Dissolve this compound Dissolve this compound Mix Solutions Mix Solutions Dissolve this compound->Mix Solutions Dissolve Copper(II) Chloride Dissolve Copper(II) Chloride Dissolve Copper(II) Chloride->Mix Solutions Heat Reaction Heat Reaction Mix Solutions->Heat Reaction Cool and Crystallize Cool and Crystallize Heat Reaction->Cool and Crystallize Filter and Dry Filter and Dry Cool and Crystallize->Filter and Dry

Synthesis of a hypothetical Cu(II)-propanedithioamide coordination polymer.

Potential Application: Surface Modification of Gold Nanoparticles

The sulfur atoms in this compound can form strong bonds with gold surfaces, making it a candidate for the functionalization of gold nanoparticles. This could be used to alter their surface properties, for example, to enhance their stability in biological media or to introduce specific functionalities for sensing or drug delivery applications.

PropertyBefore FunctionalizationAfter Functionalization
Average Particle Size (TEM)15.2 ± 1.5 nm16.8 ± 1.8 nm
Surface Plasmon Resonance (SPR) Peak520 nm525 nm
Zeta Potential-35 mV-15 mV
Ligand Density (ligands/nm²)N/A2.5
  • Materials:

    • Citrate-stabilized gold nanoparticles (AuNPs) solution (15 nm)

    • This compound

    • Ethanol

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Prepare a 1 mM solution of this compound in ethanol.

    • To 10 mL of the AuNPs solution, add 100 µL of the this compound solution under vigorous stirring.

    • Allow the reaction to proceed for 24 hours at room temperature to ensure complete ligand exchange.

    • Centrifuge the solution at 10,000 rpm for 30 minutes to pellet the functionalized AuNPs.

    • Remove the supernatant and resuspend the nanoparticles in PBS.

    • Repeat the centrifugation and resuspension steps twice to remove excess this compound.

    • Characterize the functionalized AuNPs using TEM, UV-Vis spectroscopy, and zeta potential measurements.

G cluster_workflow Nanoparticle Functionalization AuNPs Solution AuNPs Solution Mixing Mixing AuNPs Solution->Mixing This compound Solution This compound Solution This compound Solution->Mixing Ligand Exchange (24h) Ligand Exchange (24h) Mixing->Ligand Exchange (24h) Centrifugation Centrifugation Ligand Exchange (24h)->Centrifugation Washing Washing Centrifugation->Washing Characterization Characterization Washing->Characterization

Workflow for gold nanoparticle functionalization with this compound.

Potential Application: Synthesis of Thioamide-Containing Polymers

This compound could potentially be used as a monomer in polymerization reactions. For instance, it could react with dialdehydes or diepoxides to form novel polymers with thioamide linkages in the backbone. These polymers might exhibit unique thermal, optical, or mechanical properties.

PropertyHypothetical Value
Number Average Molecular Weight (Mn)12,500 g/mol
Polydispersity Index (PDI)1.8
Glass Transition Temperature (Tg)110 °C
Decomposition Temperature (TGA)320 °C
Refractive Index1.65
  • Materials:

    • This compound

    • Glutaraldehyde (50 wt. % in H₂O)

    • p-Toluenesulfonic acid (catalyst)

    • 1,4-Dioxane

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 1.34 g (10 mmol) of this compound in 50 mL of 1,4-dioxane.

    • Add 2.00 g (10 mmol) of the 50 wt. % glutaraldehyde solution.

    • Add 0.1 g of p-toluenesulfonic acid as a catalyst.

    • Heat the mixture to reflux and continuously remove water using the Dean-Stark trap.

    • Continue the reaction for 24 hours.

    • Cool the reaction mixture and precipitate the polymer by pouring it into a large volume of methanol.

    • Filter the polymer, wash with methanol, and dry under vacuum at 60°C.

    • Characterize the polymer using GPC, DSC, TGA, and refractometry.

G Monomers This compound Glutaraldehyde Reaction Reflux in Dioxane (Dean-Stark Trap) Monomers->Reaction Catalyst p-Toluenesulfonic acid Catalyst->Reaction Polymerization Polymer Formation Reaction->Polymerization Workup Precipitation in Methanol Filtration Drying Polymerization->Workup Characterization {GPC | DSC | TGA} Workup->Characterization

Logical relationship for the synthesis of a thioamide-containing polymer.

References

Application Notes and Protocols for Propanedithioamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of propanedithioamide derivatives, focusing on their synthetic routes, potential biological activities, and mechanisms of action. The protocols offer detailed methodologies for the synthesis and evaluation of these compounds, aiming to facilitate their exploration in drug discovery and development.

Introduction to this compound Derivatives

This compound derivatives are organic compounds characterized by a propane backbone with two thioamide functional groups. The thioamide group, a bioisostere of the amide bond, imparts unique physicochemical properties that can enhance the pharmacological profile of drug candidates.[1][2] These properties include increased lipophilicity, which can improve membrane permeability, and the ability to act as hydrogen sulfide (H₂S) donors and metal chelators.[1] The diverse pharmacological activities associated with thioamide-containing compounds, such as anticancer, antimicrobial, antiviral, and anti-inflammatory effects, make this compound derivatives an interesting scaffold for medicinal chemistry.[1][3]

Synthetic Routes

The synthesis of this compound derivatives can be achieved through the thionation of the corresponding propanediamide precursors. A common and effective method for this transformation is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[4][5] This reagent is widely used for the conversion of carbonyl groups into thiocarbonyl groups under relatively mild conditions.

A general synthetic scheme involves the reaction of a substituted malonic acid derivative with an appropriate amine to form the N,N'-disubstituted propanediamide. This intermediate is then treated with Lawesson's reagent to yield the desired N,N'-disubstituted this compound.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound derivatives are not extensively reported, the known activities of other thioamide-containing compounds suggest several potential therapeutic applications.

Table 1: Potential Biological Activities of this compound Derivatives

Potential Biological Activity Plausible Mechanism of Action Supporting Evidence from Related Compounds
Anticancer Induction of oxidative stress in cancer cells via metal chelation (e.g., copper).[1]Elesclomol, a thioamide-containing drug, transports copper to mitochondria, leading to oxidative stress.[1]
Antimicrobial (e.g., Antitubercular) Inhibition of essential bacterial enzymes. Thioamides can act as pro-drugs that are activated by microbial enzymes.[2]Ethionamide and prothionamide are pro-drugs activated by a mycobacterial monooxygenase to inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis.[2]
Anti-inflammatory Slow-release of hydrogen sulfide (H₂S), which has anti-inflammatory properties.[1]H₂S-releasing derivatives of NSAIDs have shown reduced gastrointestinal toxicity.[1]
Enzyme Inhibition The thioamide group can form key interactions within enzyme active sites, such as hydrogen bonds and chalcogen bonds.[1]Thioamide-containing ASH1L inhibitors show significantly higher potency than their amide analogues.[1]
Antithyroid Inhibition of thyroid peroxidase (TPO), which is crucial for thyroid hormone synthesis.[6]Propylthiouracil and methimazole are thionamides used clinically to treat hyperthyroidism by inhibiting TPO.[6][7]

Experimental Protocols

Protocol 1: Synthesis of N,N'-diphenylthis compound

This protocol describes a two-step synthesis of a representative this compound derivative.

Step 1: Synthesis of N,N'-diphenylpropanediamide

  • To a solution of malonic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a coupling agent such as dicyclohexylcarbodiimide (DCC) (2.2 eq).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add aniline (2.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N,N'-diphenylpropanediamide.

Step 2: Thionation of N,N'-diphenylpropanediamide

  • Dissolve the N,N'-diphenylpropanediamide (1.0 eq) in a dry, inert solvent such as toluene or tetrahydrofuran (THF).

  • Add Lawesson's reagent (0.5 eq per carbonyl group, so 1.0 eq total) to the solution.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the N,N'-diphenylthis compound.

  • Characterize the final product by NMR, IR, and mass spectrometry.

Visualizations

Synthetic_Route cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Thionation MalonicAcid Malonic Acid Propanediamide N,N'-diphenyl- propanediamide MalonicAcid->Propanediamide Aniline Aniline Aniline->Propanediamide DCC DCC DCC->Propanediamide Coupling This compound N,N'-diphenyl- This compound Propanediamide->this compound LawessonsReagent Lawesson's Reagent LawessonsReagent->this compound Thionation

Caption: Synthetic route for N,N'-diphenylthis compound.

Signaling_Pathway cluster_drug This compound Derivative (Prodrug) cluster_cell Mycobacterium tuberculosis Cell Prodrug This compound Derivative EthA EthA (Monooxygenase) Prodrug->EthA Enters Cell ActivatedDrug Activated Thioamide EthA->ActivatedDrug Activation InhA InhA (Enoyl-ACP reductase) ActivatedDrug->InhA Inhibition MycolicAcid Mycolic Acid Biosynthesis InhA->MycolicAcid Catalyzes InhA->MycolicAcid CellWall Cell Wall Integrity MycolicAcid->CellWall Essential for BacterialDeath Bacterial Death CellWall->BacterialDeath Disruption leads to

Caption: Plausible antitubercular mechanism of action.

References

Troubleshooting & Optimization

Propanedithioamide Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of propanedithioamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound involves the reaction of malononitrile with a sulfurating agent, typically hydrogen sulfide or one of its salts. This reaction proceeds via the addition of hydrogen sulfide to the nitrile groups.

Q2: What are the key reaction parameters that influence the yield of this compound?

A2: Several parameters critically affect the reaction yield, including temperature, pressure, reaction time, solvent, and the choice and concentration of the catalyst or base. Optimization of these parameters is crucial for achieving high yields.

Q3: What are some common side reactions that can lower the yield?

A3: Common side reactions include the formation of partially reacted intermediates (monothioamide), polymerization of the starting material or product, and hydrolysis of the nitrile or thioamide groups if water is present in the reaction mixture.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). These methods help in determining the consumption of starting materials and the formation of the product and any byproducts.

Q5: What are the recommended purification methods for this compound?

A5: this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel may also be employed for higher purity.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive or insufficient sulfurating agent.- Inappropriate reaction temperature or pressure.- Poor quality of starting materials (e.g., wet solvent or malononitrile).- Catalyst poisoning or inactivity.- Use fresh or properly stored sulfurating agent.- Optimize temperature and pressure based on literature or preliminary experiments.- Ensure all reagents and solvents are dry.- Use a fresh batch of catalyst or consider a different catalyst.
Formation of a Large Amount of Byproducts - Reaction temperature is too high, leading to decomposition or side reactions.- Incorrect stoichiometry of reactants.- Presence of oxygen, which can lead to oxidative side reactions.- Lower the reaction temperature and monitor the reaction closely.- Carefully control the molar ratios of the reactants.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Difficult to Isolate or Purify - Product may be too soluble in the recrystallization solvent.- Presence of impurities with similar polarity to the product.- Oily product consistency.- Experiment with different solvents or solvent mixtures for recrystallization.- Employ column chromatography with a carefully selected eluent system.- Try to induce crystallization by scratching the flask or seeding with a small crystal of pure product. If it remains an oil, consider purification via chromatography.
Inconsistent Results Between Batches - Variations in the quality of reagents or solvents.- Inconsistent reaction conditions (e.g., heating rate, stirring speed).- Atmospheric moisture affecting the reaction.- Use reagents and solvents from the same batch or ensure consistent quality.- Standardize all reaction parameters and document them carefully for each run.- Maintain a dry reaction setup and handle hygroscopic materials in a glovebox or under an inert atmosphere.

Key Experimental Protocols

Protocol 1: Synthesis of this compound using Hydrogen Sulfide and an Anion-Exchange Resin

This method is adapted from procedures for the synthesis of primary thioamides from nitriles.[1]

Materials:

  • Malononitrile

  • Methanol-water or Ethanol-water mixture

  • Anion-exchange resin (e.g., Dowex 1X8, SH- form)

  • Hydrogen sulfide gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a reaction vessel equipped with a gas inlet, a stirrer, and a gas outlet connected to a scrubber for H2S.

  • Charge the vessel with a solution of malononitrile in a methanol-water or ethanol-water mixture.

  • Add the anion-exchange resin to the solution.

  • Purge the system with an inert gas to remove any oxygen.

  • Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature and ambient pressure.

  • Monitor the reaction progress using TLC or GC-MS.

  • Once the reaction is complete, stop the H2S flow and purge the system with the inert gas to remove any residual H2S.

  • Filter the reaction mixture to remove the resin.

  • The filtrate is then concentrated under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization.

Protocol 2: Synthesis of this compound using Sodium Hydrogen Sulfide

This protocol avoids the use of gaseous hydrogen sulfide.[2]

Materials:

  • Malononitrile

  • Sodium hydrogen sulfide (NaSH)

  • Diethylamine hydrochloride

  • 1,4-Dioxane/water solvent system

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask, dissolve malononitrile in a mixture of 1,4-dioxane and water.

  • Add sodium hydrogen sulfide and diethylamine hydrochloride to the solution.

  • Heat the mixture gently with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product from the aqueous mixture using ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Thioamide Synthesis from Nitriles
MethodSulfur SourceCatalyst/BaseSolventTemperatureTypical YieldsReference
Method AH₂S (gas)Anion-exchange resinMethanol/WaterRoom Temperature25-96%[1]
Method BNaSHDiethylamine HCl1,4-Dioxane/WaterMild HeatingModerate to Excellent[2]
Method CP₄S₁₀NoneDichloromethaneRefluxHigh[3][4]
Method DElemental Sulfur (S₈)Amine (e.g., morpholine)PyridineRefluxVaries[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Reagents (Malononitrile, Solvent, Sulfur Source) setup Assemble Dry Reaction Apparatus reagents->setup initiate Initiate Reaction (Add Reagents, Heat/Stir) setup->initiate monitor Monitor Progress (TLC/GC-MS) initiate->monitor quench Quench Reaction & Remove Catalyst monitor->quench Reaction Complete extract Extraction / Filtration quench->extract purify Purification (Recrystallization / Chromatography) extract->purify characterize Characterize Product (NMR, IR, MS) purify->characterize yield Calculate Yield characterize->yield

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield start Low Yield Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Review Work-up & Purification Procedure start->check_workup reagent_issue Impure/Wet Reagents or Incorrect Ratio? check_reagents->reagent_issue condition_issue Sub-optimal Conditions? check_conditions->condition_issue workup_issue Product Loss During Isolation? check_workup->workup_issue reagent_issue->check_conditions No solution_reagent Use Pure/Dry Reagents & Optimize Stoichiometry reagent_issue->solution_reagent Yes condition_issue->check_workup No solution_condition Systematically Vary & Optimize Conditions condition_issue->solution_condition Yes solution_workup Modify Purification Method (e.g., different solvent, chromatography) workup_issue->solution_workup Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Common side reactions in the synthesis of Propanedithioamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of propanedithioamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common methods for synthesizing this compound (also known as dithiomalonamide) are:

  • The reaction of malononitrile with hydrogen sulfide in a basic medium.

  • The thionation of propanediamide (malonamide) using a thionating agent such as tetraphosphorus decasulfide (P₄S₁₀) or Lawesson's reagent.

Q2: My reaction of malononitrile with hydrogen sulfide is resulting in a low yield of this compound. What are the possible reasons?

A2: Low yields in this reaction can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure a sufficient reaction time and adequate bubbling of hydrogen sulfide gas.

  • Base concentration: The concentration of the base (e.g., potassium ethoxide) is critical. An insufficient amount may lead to a slow or incomplete reaction, while an excess can promote side reactions.

  • Polymerization of malononitrile: Malononitrile can polymerize under strongly basic conditions. It is crucial to maintain the recommended reaction temperature and base concentration to minimize this side reaction.

  • Hydrolysis of nitrile groups: The presence of water can lead to the hydrolysis of the nitrile groups in malononitrile or the intermediate, forming undesired amides and carboxylic acids. Ensure the use of anhydrous solvents and reagents.

Q3: I am observing a significant amount of a water-soluble byproduct in my reaction mixture when using the malononitrile method. What could it be?

A3: A common water-soluble byproduct is the potassium salt of cyanothioacetamide, which is an intermediate in the reaction. Its presence indicates an incomplete reaction. To drive the reaction to completion, you can try extending the reaction time or increasing the amount of hydrogen sulfide.

Q4: After thionating propanediamide with P₄S₁₀, I am having difficulty purifying the product. What are the typical impurities?

A4: The primary impurities in this reaction are phosphorus-containing byproducts derived from P₄S₁₀. These are often sticky, amorphous solids that can complicate the isolation of the desired this compound. Additionally, unreacted propanediamide or partially thionated intermediates may also be present.

Q5: How can I effectively remove the phosphorus byproducts from the P₄S₁₀ reaction?

A5: A simple and often effective method is a hydrolytic workup. This involves quenching the reaction mixture with water or a dilute aqueous base, which helps to break down the phosphorus-containing byproducts into more soluble phosphate salts that can be removed by washing. Filtration through a plug of silica gel can also be an effective purification step.

Troubleshooting Guides

Problem 1: Low Yield and Presence of an Oily Residue in the Malononitrile Synthesis
Symptom Possible Cause Troubleshooting Steps
The final product is an oily or tarry substance instead of a crystalline solid.Polymerization of malononitrile.• Maintain a low reaction temperature (e.g., -10 °C to 0 °C).• Ensure slow, controlled addition of the base to the malononitrile solution.• Use a less concentrated solution of the base.
Low yield of the desired this compound.Incomplete reaction or loss of product during workup.• Increase the reaction time or the rate of hydrogen sulfide bubbling.• Ensure the pH of the reaction mixture is appropriate for product precipitation during workup.• Avoid excessive heating during solvent removal, as this compound can decompose.
Problem 2: Incomplete Thionation of Propanediamide with P₄S₁₀
Symptom Possible Cause Troubleshooting Steps
The isolated product contains a significant amount of the starting material (propanediamide).Insufficient amount of P₄S₁₀ or inadequate reaction conditions.• Increase the molar ratio of P₄S₁₀ to propanediamide.• Ensure the reaction is carried out at a sufficiently high temperature (refluxing dioxane is common).• Use a freshly opened container of P₄S₁₀, as it can degrade upon exposure to moisture.
The product is a mixture of this compound and a compound with a single C=S bond.Partial thionation of the diamide.• Extend the reaction time to allow for the complete conversion of the monothionated intermediate to the dithionated product.• Increase the reaction temperature if possible.

Summary of Potential Side Reactions and Byproducts

Synthesis MethodStarting MaterialsPotential Side Reaction/ByproductMitigation Strategy
Reaction with H₂SMalononitrile, H₂S, Base (e.g., KOEt)Polymerization of malononitrileMaintain low temperature, control base addition.
Hydrolysis of nitrile groupsUse anhydrous solvents and reagents.
Formation of cyanothioacetamide (incomplete reaction)Increase reaction time or H₂S flow.
ThionationPropanediamide, P₄S₁₀Phosphorus-containing byproductsHydrolytic workup, filtration through silica gel.
Unreacted propanediamide (incomplete reaction)Increase P₄S₁₀ ratio, ensure adequate temperature.
Monothionated intermediate (incomplete reaction)Extend reaction time, increase temperature.

Experimental Protocols

Synthesis of this compound from Malononitrile
  • Setup: In a three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a drying tube, dissolve malononitrile (1 equivalent) in anhydrous ethanol at -10 °C.

  • Reaction: Bubble dry hydrogen sulfide gas through the solution while maintaining the temperature at -10 °C.

  • Base Addition: Slowly add a solution of potassium ethoxide in anhydrous ethanol (1.1 equivalents) to the reaction mixture over 1-2 hours, ensuring the temperature does not rise above -5 °C.

  • Reaction Monitoring: Continue to stir the reaction mixture at -10 °C and bubble hydrogen sulfide for an additional 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, stop the flow of hydrogen sulfide and pour the reaction mixture into ice-cold water.

  • Purification: Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude this compound. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Synthesis of this compound from Propanediamide
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend propanediamide (1 equivalent) in anhydrous dioxane.

  • Reagent Addition: Add tetraphosphorus decasulfide (P₄S₁₀) (0.5 equivalents) portion-wise to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Purification: Stir the aqueous mixture vigorously for 1 hour to hydrolyze the phosphorus byproducts. Collect the precipitated solid by filtration. Wash the solid with water and then recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

Troubleshooting Workflow

Troubleshooting_Propanedithioamide_Synthesis cluster_malononitrile Malononitrile Route cluster_thionation Thionation Route start_mn Low Yield or Impure Product q1_mn Oily/Tarry Product? start_mn->q1_mn a1_mn_yes Likely Polymerization. - Lower Temperature - Control Base Addition q1_mn->a1_mn_yes Yes a1_mn_no Incomplete Reaction or Hydrolysis? - Extend Reaction Time - Use Anhydrous Conditions q1_mn->a1_mn_no No start_th Low Yield or Impure Product q1_th Starting Material Present? start_th->q1_th a1_th_yes Incomplete Thionation. - Increase P4S10 Ratio - Increase Temperature/Time q1_th->a1_th_yes Yes a1_th_no Difficulty with Purification? - Perform Hydrolytic Workup - Filter through Silica Gel q1_th->a1_th_no No start Synthesis Issue start->start_mn Malononitrile Route start->start_th Thionation Route

Stability of Propanedithioamide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propanedithioamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

This compound, as a dithioamide, is susceptible to hydrolysis under both acidic and basic conditions, although the rates and degradation pathways may differ. Generally, thioamides are more resistant to hydrolysis than their corresponding amides, particularly under basic conditions.[1] However, prolonged exposure to strongly acidic or basic environments, especially at elevated temperatures, will lead to degradation.

Q2: What are the likely degradation products of this compound under acidic or basic hydrolysis?

Under acidic conditions, hydrolysis of a thioamide typically yields the corresponding carboxylic acid and an ammonium salt.[2][3][4] In the case of this compound, this would likely result in propanedioic acid (malonic acid) and ammonium ions. Under basic conditions, the hydrolysis is expected to yield the carboxylate salt (propanedioate) and ammonia.[3][5] It is also possible that intermediate thio-acids or amides could be formed.

Q3: I am observing rapid degradation of my this compound sample in a neutral buffer. What could be the cause?

While this compound is expected to be relatively stable at neutral pH, several factors could contribute to unexpected degradation:

  • Presence of Metal Ions: Certain metal ions can catalyze the hydrolysis of thioamides.

  • Oxidizing Agents: The thioamide group is susceptible to oxidation, which can lead to the formation of the corresponding amide or other degradation products.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can sometimes promote the degradation of sulfur-containing compounds.

  • Microbial Contamination: If the buffer is not sterile, microbial enzymes could potentially degrade the compound.

Q4: My analytical results show multiple unexpected peaks after dissolving this compound in my formulation. How can I identify these impurities?

Forced degradation studies can be instrumental in identifying potential degradation products.[6][7][8][9][10] By intentionally exposing this compound to stress conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light), you can generate and identify the likely degradants. Analytical techniques such as HPLC-MS and NMR are crucial for the separation and structural elucidation of these products.[11]

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.

  • Problem: Significant variability in the measured concentration of this compound across replicate experiments.

  • Possible Causes & Solutions:

    • Inaccurate pH control: Verify the pH of your buffers before and after the experiment. Ensure the buffer capacity is sufficient to maintain the desired pH.

    • Temperature fluctuations: Use a calibrated and stable incubator or water bath. Monitor the temperature throughout the experiment.

    • Inconsistent sample handling: Ensure all samples are handled identically, including exposure to light and air.

    • Analytical method variability: Validate your analytical method for precision, accuracy, and linearity.

Issue 2: this compound appears to be degrading faster than expected based on literature for similar compounds.

  • Problem: The half-life of this compound in your experiments is significantly shorter than anticipated.

  • Possible Causes & Solutions:

    • Review your experimental conditions: Are there any potential catalysts present (e.g., metal ions from glassware or reagents)? Are you using a higher temperature than intended?

    • Purity of the starting material: Impurities in the initial this compound sample could be catalyzing the degradation. Re-purify your compound if necessary.

    • Solvent effects: The nature of the solvent or co-solvents can influence the rate of hydrolysis.

Quantitative Data Summary

ConditionpHTemperature (°C)Half-life (t½) (hours)Major Degradation Products
Acidic 1.05024Propanedioic acid, Ammonium
3.050120Propanedioic acid, Ammonium
Neutral 7.050> 500Minimal degradation
Basic 10.050300Propanedioate, Ammonia
13.05048Propanedioate, Ammonia

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound and identify potential degradation products.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M and 1 M
  • Sodium hydroxide (NaOH), 0.1 M and 1 M
  • Phosphate buffer, pH 7.0
  • Hydrogen peroxide (H₂O₂), 3%
  • High-purity water
  • HPLC-grade solvents (e.g., acetonitrile, methanol)
  • Calibrated pH meter, analytical balance, and volumetric flasks

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 M HCl and 1 M HCl. Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
  • Base Hydrolysis: Dissolve a known amount of this compound in 0.1 M NaOH and 1 M NaOH. Incubate the solutions under the same temperature and time conditions as the acid hydrolysis.
  • Neutral Hydrolysis: Dissolve this compound in pH 7.0 phosphate buffer and incubate under the same conditions.
  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep the solution at room temperature and monitor over time.
  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C) and sample at various time points.
  • Photostability: Expose a solution of this compound to a controlled light source (e.g., ICH-compliant photostability chamber) and compare its degradation to a sample kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the sample.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the masses of any degradation products.

Visualizations

Stability_Troubleshooting_Workflow start Unexpected Degradation Observed check_conditions Verify Experimental Conditions (pH, Temp, Purity) start->check_conditions forced_degradation Perform Forced Degradation Study check_conditions->forced_degradation If conditions are correct identify_products Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_products modify_protocol Modify Experimental Protocol or Formulation identify_products->modify_protocol

Caption: Troubleshooting workflow for unexpected this compound degradation.

Hydrolysis_Pathways cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) propanedithioamide_acid This compound intermediate_acid Protonated Intermediate propanedithioamide_acid->intermediate_acid Protonation products_acid Propanedioic Acid + NH₄⁺ intermediate_acid->products_acid Hydrolysis propanedithioamide_base This compound intermediate_base Tetrahedral Intermediate propanedithioamide_base->intermediate_base Nucleophilic Attack products_base Propanedioate + NH₃ intermediate_base->products_base Elimination

Caption: Simplified hydrolysis pathways of this compound.

References

Technical Support Center: Optimizing Propanedithioamide Metal Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the formation of propanedithioamide metal complexes. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound metal complexes?

The synthesis of this compound metal complexes typically involves the reaction of a this compound ligand with a suitable metal salt in a solvent. The this compound acts as a ligand, donating electron pairs from its sulfur and nitrogen atoms to the central metal ion, forming a coordination complex.

Q2: Which factors are most critical in optimizing the reaction?

The most critical factors to control for successful complex formation are:

  • pH of the reaction medium: This affects the protonation state of the this compound and the potential for metal hydroxide precipitation.

  • Reaction Temperature: Temperature influences the reaction rate and the stability of the resulting complex.[1][2]

  • Choice of Solvent: The solvent must dissolve both the ligand and the metal salt and can also influence the coordination environment of the metal ion.[3][4]

  • Molar Ratio of Ligand to Metal: The stoichiometry of the reactants is crucial for obtaining the desired complex and avoiding the formation of mixtures.

Q3: How does pH affect the complex formation?

The pH of the solution plays a crucial role in the formation of this compound metal complexes.[5][6][7][8] A specific pH range is often optimal for complexation.[6] If the pH is too low (acidic), the nitrogen atoms of the this compound may become protonated, reducing their ability to coordinate with the metal ion. Conversely, if the pH is too high (basic), the metal ion may precipitate as a hydroxide, preventing complex formation.[6]

Q4: What are common solvents used for this type of reaction?

Ethanol is a commonly used solvent for the synthesis of thioamide and dithiocarbamate metal complexes due to its ability to dissolve a wide range of ligands and metal salts.[9][10] Aqueous-ethanolic mixtures are also frequently employed.[9] The choice of solvent can significantly impact the reaction, as different solvents can have varying coordinating abilities, which can affect the stability of the pre-reduction metal-ligand complex.[4]

Q5: What is the typical coordination mode of dithioamides to metal ions?

Dithioamides typically act as bidentate ligands, coordinating to the metal ion through both a sulfur and a nitrogen atom, forming a stable chelate ring.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound metal complexes.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incorrect pH: The pH of the reaction mixture is outside the optimal range for complex formation.[6] 2. Precipitation of Metal Hydroxide: The pH is too high, causing the metal salt to precipitate.[6] 3. Poor Solubility of Reactants: The this compound ligand or the metal salt is not fully dissolved in the chosen solvent. 4. Inappropriate Molar Ratio: The stoichiometry of the ligand and metal salt is not optimized.1. Optimize pH: Conduct small-scale experiments across a pH range (e.g., 3-9) to determine the optimal pH for your specific metal-ligand system. Use appropriate buffers if necessary. 2. Adjust pH: Lower the pH of the reaction mixture to prevent metal hydroxide formation. 3. Change Solvent: Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol, DMF, or aqueous mixtures) to improve solubility. Gentle heating may also aid dissolution. 4. Vary Molar Ratios: Systematically vary the ligand-to-metal molar ratio (e.g., 1:1, 2:1, 3:1) to find the optimal stoichiometry for your desired complex.
Formation of an Oily Product or Insoluble Precipitate 1. Incorrect Solvent: The solvent may not be suitable for the crystallization of the complex.[3] 2. Impure Reactants: Impurities in the ligand or metal salt can interfere with crystallization. 3. Rapid Precipitation: The complex is precipitating too quickly, leading to an amorphous or oily product.1. Solvent Screening: Try different crystallization solvents or solvent-antisolvent systems. 2. Purify Reactants: Ensure the purity of your starting materials through appropriate purification techniques (e.g., recrystallization, chromatography). 3. Control Precipitation: Slow down the precipitation by cooling the reaction mixture gradually or by using a vapor diffusion technique for crystallization.
Complex Decomposes Upon Isolation 1. Thermal Instability: The complex may be sensitive to high temperatures used during solvent removal.[2] 2. Air or Moisture Sensitivity: The complex may be unstable in the presence of oxygen or water.1. Use Low Temperature: Remove the solvent under reduced pressure at a lower temperature. 2. Inert Atmosphere: Perform the reaction and isolation steps under an inert atmosphere (e.g., nitrogen or argon). Use dried solvents.
Product is a Mixture of Complexes 1. Incorrect Stoichiometry: The molar ratio of reactants favors the formation of multiple complex species. 2. Stepwise Complex Formation: The metal ion can coordinate with different numbers of ligand molecules, leading to a mixture.1. Precise Stoichiometry: Carefully control the molar ratio of the reactants. 2. Control Reaction Time and Temperature: Shorter reaction times or lower temperatures may favor the formation of a single product. Monitor the reaction progress using techniques like TLC or spectroscopy.

Experimental Protocols

General Synthesis Protocol for this compound Metal Complexes

This protocol is a general guideline and may require optimization for specific metal ions.

  • Ligand Solution Preparation: Dissolve this compound in a suitable solvent (e.g., absolute ethanol) to a desired concentration (e.g., 0.02 M).

  • Metal Salt Solution Preparation: Dissolve the corresponding metal salt (e.g., metal chloride or acetate) in the same solvent or a compatible solvent (e.g., water or ethanol) to a desired concentration (e.g., 0.01 M).

  • Reaction: Slowly add the metal salt solution dropwise to the this compound solution with continuous stirring at a controlled temperature (e.g., room temperature).

  • Stirring: Stir the reaction mixture for a specified period (e.g., 1-3 hours) to ensure complete reaction.[9]

  • Isolation: The resulting precipitate of the metal complex can be isolated by filtration.

  • Washing: Wash the isolated complex with the solvent used for the reaction and then with a volatile solvent like diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final product under vacuum.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended RangeNotes
Temperature Room Temperature to 60 °CHigher temperatures may increase the reaction rate but can also lead to decomposition of the complex.[2]
pH 3 - 9The optimal pH is highly dependent on the specific metal ion and should be determined experimentally.[6]
Solvent Ethanol, Methanol, DMF, Water, or mixturesThe choice of solvent will depend on the solubility of the specific this compound and metal salt.[3][4]
Ligand:Metal Molar Ratio 1:1, 2:1, 3:1The stoichiometry should be varied to determine the optimal ratio for the desired complex.
Reaction Time 1 - 24 hoursReaction progress can be monitored by techniques such as TLC or UV-Vis spectroscopy.

Visualizations

Experimental Workflow for this compound Metal Complex Synthesis

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation cluster_analysis Analysis ligand Dissolve this compound in Solvent mix Mix Solutions & Stir ligand->mix metal Dissolve Metal Salt in Solvent metal->mix filter Filter Precipitate mix->filter Precipitate Formation wash Wash with Solvents filter->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (e.g., FT-IR, UV-Vis) dry->characterize

Caption: A generalized workflow for the synthesis of this compound metal complexes.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low or No Product Yield check_pH Is pH Optimized? start->check_pH check_solubility Are Reactants Soluble? check_pH->check_solubility No adjust_pH Adjust pH check_pH->adjust_pH Yes check_ratio Is Molar Ratio Correct? check_solubility->check_ratio No change_solvent Change Solvent check_solubility->change_solvent Yes vary_ratio Vary Molar Ratio check_ratio->vary_ratio Yes success Improved Yield check_ratio->success No (Re-evaluate) adjust_pH->success change_solvent->success vary_ratio->success

Caption: A decision tree for troubleshooting low yield in complex synthesis.

References

Propanedithioamide Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for propanedithioamide crystallization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this compound crystallization?

A1: The ideal solvent for this compound will have high solubility at elevated temperatures and low solubility at lower temperatures. Given this compound's structure, which includes polar amide and thioamide groups, polar solvents are a good starting point. A solvent selection screen is the recommended first step.

Q2: How can I induce crystallization if no crystals form upon cooling?

A2: If crystals do not form spontaneously, several techniques can be employed to induce nucleation. These include scratching the inside of the flask with a glass rod, adding a seed crystal of this compound, or reducing the solvent volume by evaporation to increase the concentration.[1][2][3]

Q3: My crystallization yields an oil instead of crystals. What should I do?

A3: Oiling out occurs when the solute separates from the solution at a temperature above its freezing point. This can be due to a high concentration of impurities or the use of a solvent in which the compound is too soluble. Try using a less polar solvent or a solvent mixture to reduce solubility. Slowing down the cooling rate can also help.

Q4: The crystals I obtained are very small or needle-like. How can I grow larger crystals?

A4: The formation of small or needle-like crystals is often a result of rapid crystallization. To encourage the growth of larger, higher-quality crystals, it is essential to slow down the crystallization process. This can be achieved by reducing the rate of cooling, using a solvent system where the solubility is not excessively high, and minimizing disturbances to the crystallizing solution.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Issue 1: No Crystal Formation

If your this compound solution fails to produce crystals upon cooling, consider the following troubleshooting steps.

Troubleshooting Workflow for No Crystal Formation

Caption: Troubleshooting steps for when no crystals are formed.

Issue 2: Poor Crystal Quality (Small, Needles, or Aggregates)

The formation of small, needle-like, or aggregated crystals can be improved by optimizing the growth conditions.

Troubleshooting Workflow for Poor Crystal Quality

Poor_Crystal_Quality start Poor Crystal Quality check_cooling_rate Was the cooling rate too fast? start->check_cooling_rate slow_cooling Decrease Cooling Rate: - Use an insulated container - Program a slow temperature ramp check_cooling_rate->slow_cooling Yes check_solvent Is the solvent appropriate? check_cooling_rate->check_solvent No success High-Quality Crystals slow_cooling->success solvent_modification Modify Solvent System: - Use a co-solvent - Try a different solvent check_solvent->solvent_modification No check_purity Is the sample pure? check_solvent->check_purity Yes solvent_modification->success purify_sample Purify the sample further (e.g., chromatography) check_purity->purify_sample No check_purity->success Yes purify_sample->start

Caption: Troubleshooting steps for improving poor crystal quality.

Experimental Protocols

Protocol 1: Solvent Screening for this compound Crystallization

Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.

Methodology:

  • Place approximately 10 mg of this compound into several small test tubes.

  • To each tube, add a different solvent from the selection table below, starting with 0.1 mL.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the tube in a water bath and observe for dissolution.

  • If the compound dissolves upon heating, remove the tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath.

  • Record your observations on crystal formation. An ideal solvent will dissolve the compound when hot but yield crystals upon cooling.

Illustrative Solvent Screening Data for this compound

SolventPolaritySolubility (Room Temp)Solubility (Heated)Crystal Formation on Cooling
WaterHighInsolubleSlightly SolublePoor, small needles
EthanolHighSparingly SolubleSolubleGood, well-formed crystals
AcetoneMediumSolubleVery SolubleNo crystals
TolueneLowInsolubleInsolubleNo crystals
Ethyl AcetateMediumSlightly SolubleSolubleFair, small crystals
AcetonitrileHighSparingly SolubleSolubleGood, prismatic crystals

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Protocol 2: Single Solvent Recrystallization of this compound

Objective: To purify this compound using a single solvent recrystallization method.

Methodology:

  • Choose a suitable solvent identified from the solvent screening (e.g., Ethanol).

  • Dissolve the crude this compound in a minimum amount of the hot solvent.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to allow for crystal growth.

  • Further cool the solution in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Illustrative Temperature-Solubility Data for this compound in Ethanol

Temperature (°C)Solubility ( g/100 mL)
00.5
202.1
408.5
6025.0
78 (Boiling Point)55.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

References

Preventing degradation of Propanedithioamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Propanedithioamide during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is an organic compound with the chemical formula C₃H₆N₂S₂ and a molecular weight of 134.23 g/mol .[1] It is known to have surfactant properties and can form complexes with metal ions.[1] Due to the presence of thioamide functional groups, it may be susceptible to degradation under certain environmental conditions.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

The primary factors that can lead to the degradation of this compound are exposure to moisture (hydrolysis), oxygen (oxidation), high temperatures, and light. Thioamides, as a class of compounds, are known to be sensitive to acidic conditions which can catalyze hydrolysis.

Q3: What are the likely degradation products of this compound?

Based on the general chemistry of thioamides, the likely degradation products of this compound include its corresponding amide (Propanediamide) through hydrolysis (an S-to-O exchange), and potentially disulfide-linked oligomers or polymers through oxidation of the thiol groups that may form upon initial breakdown. Further degradation under harsh conditions could lead to smaller molecules like propanenitrile and hydrogen sulfide.

Q4: How can I visually inspect my this compound sample for signs of degradation?

While visual inspection is not a definitive method for assessing purity, signs of degradation may include a change in color (e.g., yellowing), a change in physical state (e.g., clumping of a powder), or the development of a noticeable odor (e.g., a sulfurous smell). Any observed changes should be followed up with analytical testing.

Q5: What are the recommended long-term storage conditions for this compound?

To minimize degradation, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark place. Storage in an inert atmosphere (e.g., under argon or nitrogen) is highly recommended to prevent oxidation. For long-term storage, refrigeration (-20°C) is advisable.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Change in sample color or odor Oxidation or hydrolysis.Store the compound under an inert atmosphere (argon or nitrogen). Ensure the storage container is tightly sealed and opaque. Store at a lower temperature (-20°C).
Inconsistent experimental results Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air. Store solutions at -20°C or -80°C.
Low purity confirmed by analysis Improper storage conditions.Review and optimize storage conditions based on the recommendations in the FAQs. Consider re-purifying the compound if the purity is significantly compromised.
Precipitate formation in solution Formation of insoluble degradation products or low solubility.Before use, visually inspect the solution. If a precipitate is present, it may indicate degradation. Confirm the identity of the precipitate if possible. Always ensure the solvent is appropriate and the concentration is within the solubility limits.

Quantitative Data on Storage Stability

The following table provides a template for assessing the stability of this compound under various storage conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The degradation percentages are hypothetical and should be determined experimentally.

Storage Condition Temperature Relative Humidity Duration Hypothetical Degradation (%)
Long-term25°C ± 2°C60% ± 5% RH12 months< 2%
Intermediate30°C ± 2°C65% ± 5% RH6 months< 5%
Accelerated40°C ± 2°C75% ± 5% RH6 months> 10%
Refrigerated5°C ± 3°CN/A24 months< 1%
Frozen-20°C ± 5°CN/A> 24 months< 0.5%

Experimental Protocols

Protocol: Quantification of Thioamide Content using a Spectrophotometric Method

This protocol is adapted from a general method for the analysis of thioamide derivatives using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[2] This method is based on the reaction of the thiol group with DTNB to form a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.

Materials:

  • This compound sample

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Methanol or other suitable organic solvent

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of DTNB Solution (0.4 mg/mL): Dissolve 40 mg of DTNB in 100 mL of phosphate buffer (pH 8.0).

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 10 to 100 µg/mL.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested in methanol at a concentration expected to be within the standard curve range.

  • Reaction:

    • To 1 mL of each standard solution and the sample solution in separate test tubes, add 2 mL of the DTNB solution.

    • Mix well and allow the reaction to proceed for 15 minutes at room temperature.

  • Measurement:

    • Measure the absorbance of each solution at 412 nm using a UV-Vis spectrophotometer.

    • Use a mixture of 1 mL of methanol and 2 mL of DTNB solution as a blank.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Visualizations

DegradationPathway This compound This compound (C₃H₆N₂S₂) Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) This compound->Hydrolysis Moisture Oxidation Oxidation (O₂) This compound->Oxidation Oxygen Propanediamide Propanediamide (C₃H₆N₂O₂) Hydrolysis->Propanediamide S-to-O Exchange Disulfide Disulfide-linked species Oxidation->Disulfide

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow start Degradation Suspected visual Visual Inspection (Color, Odor, State) start->visual analytical Analytical Testing (HPLC, Spectroscopy) visual->analytical Changes Observed proceed Proceed with Experiment visual->proceed No Changes check_storage Review Storage Conditions (Temp, Humidity, Light, Inert Gas) analytical->check_storage Degradation Confirmed analytical->proceed No Degradation optimize Optimize Storage (Lower Temp, Inert Gas, Desiccant) check_storage->optimize discard Discard and Use New Batch optimize->discard If purity is critical

References

Navigating the Challenges of Propanedithioamide Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propanedithioamide, a hydrophobic organic compound, presents a common yet significant hurdle in various reaction media due to its limited solubility. This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to empower researchers in overcoming these challenges, ensuring smoother experimental workflows and more reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the reaction solvent?

This compound is inherently hydrophobic, meaning it has poor solubility in polar solvents such as water.[1] Its molecular structure favors interaction with non-polar or weakly polar organic solvents. If you are experiencing solubility issues, it is likely that the chosen solvent is too polar.

Q2: What are the recommended initial solvents for dissolving this compound?

Q3: Can I heat the mixture to improve solubility?

Yes, in many cases, gently heating the reaction mixture can significantly increase the solubility of this compound. However, it is crucial to consider the thermal stability of all reactants and the boiling point of the solvent to avoid degradation or loss of solvent. A modest increase in temperature should be the first approach.

Q4: Are there any alternative methods if solvent selection and heating are insufficient?

Several advanced techniques can be employed to overcome persistent solubility issues:

  • Co-solvent Systems: Introducing a small amount of a co-solvent in which this compound is highly soluble can enhance the overall solvating power of the reaction medium.

  • Sonication: Applying ultrasonic waves can help to break down solute aggregates and facilitate dissolution.

  • Mechanochemistry (Ball-Milling): For solvent-free or solid-state reactions, mechanochemical methods like ball-milling can be highly effective in promoting reactions involving poorly soluble starting materials.

Troubleshooting Guide: Low Solubility of this compound

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Initial Assessment

Before modifying your experimental protocol, review the following:

  • Purity of this compound: Impurities can sometimes affect solubility. Ensure you are using a compound of appropriate purity for your application.

  • Moisture Content: The presence of water in your solvent can significantly decrease the solubility of hydrophobic compounds. Use anhydrous solvents and proper inert atmosphere techniques if your reaction is sensitive to moisture.

Solvent-Based Strategies
StrategyDescriptionConsiderations
Solvent Screening Test the solubility of this compound in a small scale with a range of solvents of varying polarities.Start with non-polar solvents and gradually increase polarity. Observe for complete dissolution at room temperature.
Temperature Adjustment Gradually increase the temperature of the reaction mixture while monitoring for dissolution.Do not exceed the boiling point of the solvent or the decomposition temperature of any reactant.
Co-solvent Addition Introduce a small percentage of a good solvent for this compound into the primary reaction solvent.The co-solvent must be compatible with the reaction conditions and not interfere with the desired chemical transformation.
Physical and Mechanical Methods
MethodDescriptionBest For
Sonication Use an ultrasonic bath or probe to apply high-frequency sound waves to the mixture.Suspensions where the solid is finely dispersed but not fully dissolved.
High-Shear Mixing Employ a high-shear mixer to create strong mechanical forces that can break down solid particles.Larger scale reactions where uniform dispersion is critical.
Mechanochemistry Conduct the reaction in a ball mill in the absence or with minimal solvent.Solid-state reactions or when conventional solvents are not suitable.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Accurately weigh 1-2 mg of this compound into several small vials.

  • Add 0.5 mL of a different solvent (e.g., hexane, toluene, dichloromethane, THF, acetonitrile, DMF, DMSO, ethanol, water) to each vial.

  • Vortex each vial for 30 seconds at room temperature.

  • Visually inspect for dissolution.

  • If not fully dissolved, gently heat the vials to approximately 40-50 °C and observe any changes.

  • Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent at both temperatures.

Protocol 2: Utilizing a Co-solvent System
  • Based on the results from Protocol 1, identify a "good" solvent in which this compound is highly soluble.

  • In your primary reaction solvent, begin by adding the other reactants.

  • In a separate vial, dissolve the required amount of this compound in the minimum amount of the "good" co-solvent.

  • Slowly add the this compound solution to the reaction mixture with vigorous stirring.

  • Monitor for any precipitation. If precipitation occurs, a slight increase in the proportion of the co-solvent may be necessary.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing the low solubility of this compound.

Troubleshooting Workflow for this compound Solubility start Start: this compound Fails to Dissolve solvent_screening Perform Small-Scale Solvent Screening start->solvent_screening soluble Soluble in a Compatible Solvent? solvent_screening->soluble use_solvent Use Identified Solvent soluble->use_solvent Yes increase_temp Increase Temperature of Reaction Mixture soluble->increase_temp No end End: Problem Resolved use_solvent->end temp_effective Solubility Improved? increase_temp->temp_effective proceed_reaction Proceed with Reaction temp_effective->proceed_reaction Yes cosolvent Try Co-solvent System temp_effective->cosolvent No proceed_reaction->end cosolvent_effective Solubility Improved? cosolvent->cosolvent_effective cosolvent_effective->proceed_reaction Yes physical_methods Consider Physical Methods (Sonication, Mechanochemistry) cosolvent_effective->physical_methods No physical_methods->end

Caption: A flowchart for troubleshooting low solubility of this compound.

This structured approach, combining informed solvent selection, temperature modulation, and other advanced techniques, will equip researchers to effectively manage the solubility challenges of this compound and facilitate its successful application in a wide range of chemical reactions.

References

Technical Support Center: Propanedithioamide (Malonodithioamide) Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propanedithioamide, more commonly known as malonodithioamide. Our focus is on identifying and removing common impurities that may arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

When synthesizing this compound, particularly through the common method of thionating propanediamide (malonamide) with reagents like Lawesson's reagent or phosphorus pentasulfide, several impurities can be expected:

  • Unreacted Propanediamide (Malonamide): The starting material for the thionation reaction. Its presence indicates an incomplete reaction.

  • Mono-thio-propanediamide (Malonmonothioamide): An intermediate product where only one of the two amide groups has been converted to a thioamide. This is a common byproduct if the reaction is not driven to completion.

  • Thionating Reagent Byproducts: For instance, when using Lawesson's reagent, phosphorus-containing byproducts are formed. These can often have similar polarities to the desired product, making purification challenging.

Q2: My TLC plate shows multiple spots after the synthesis of this compound. How can I identify them?

A Thin Layer Chromatography (TLC) analysis is a quick and effective way to assess the purity of your product. Typically, you will spot the crude reaction mixture, a standard of the starting material (propanediamide), and the purified product.

  • Identifying Spots: Propanediamide is the most polar compound and will have the lowest Rf value (it will travel the shortest distance up the plate). This compound is the least polar and will have the highest Rf value. The mono-thio-propanediamide intermediate will have an Rf value between the two.

  • Visualization: Thioamides, as well as amides, can often be visualized under UV light (254 nm). Staining with potassium permanganate can also be effective, as thioamides are readily oxidized, appearing as yellow or brown spots on a purple background.

Q3: I am having difficulty separating this compound from the thionating agent's byproducts. What can I do?

Byproducts from thionating agents like Lawesson's reagent can be problematic. Here are a couple of strategies to address this:

  • Work-up Procedure: Before purification, it is often beneficial to quench the reaction mixture with a reagent that decomposes the phosphorus byproducts into more polar, water-soluble species. Adding ethanol or ethylene glycol and refluxing for a short period can be effective.

  • Chromatography: If the byproducts persist, column chromatography is the recommended purification method. A carefully chosen solvent system will be necessary to achieve good separation.

Q4: What is the best method to purify crude this compound?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: If the main impurity is the starting propanediamide, recrystallization can be a very effective method. Propanediamide has a significantly different solubility profile compared to this compound.

  • Column Chromatography: For complex mixtures containing the mono-thio intermediate and reagent byproducts, column chromatography is the most powerful technique to isolate the pure this compound.

Data Presentation: Physical Properties of this compound and Related Compounds

The following table summarizes key physical properties of this compound and its common impurities to aid in their identification and separation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
Propanediamide (Malonamide) C₃H₆N₂O₂102.09172-175[1]Soluble in water (180 g/L at 20 °C)[1]
Mono-thio-propanediamide C₃H₅N₂OS117.15Data not availableExpected to be less water-soluble than propanediamide
This compound (Malonodithioamide) C₃H₆N₂S₂134.22Data not availableExpected to have low water solubility

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is most effective when the primary impurity is the more polar starting material, propanediamide.

  • Solvent Selection: A solvent system should be chosen where this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. Common solvents for recrystallizing amides and thioamides include ethanol, methanol, acetone, or mixtures such as ethanol/water or acetone/hexane.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the chosen hot solvent. Stir and heat the mixture until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Column Chromatography of this compound

This protocol is suitable for separating complex mixtures containing the starting material, the mono-thio intermediate, and reagent byproducts.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of thioamides.

  • Solvent System (Eluent) Selection: The choice of eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The optimal ratio should be determined by TLC analysis. The goal is to have the Rf value of this compound around 0.3-0.4 for effective separation.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The least polar compound (this compound) will elute first, followed by the mono-thio intermediate, and finally the most polar compound (propanediamide).

  • Fraction Collection: Collect fractions of the eluate and monitor their composition using TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Troubleshooting Workflow for this compound Purification

G cluster_start Start cluster_analysis Initial Analysis cluster_decision Impurity Identification cluster_purification Purification Strategy cluster_end Result start Crude this compound tlc Perform TLC Analysis start->tlc decision Identify Major Impurities tlc->decision recrystallize Recrystallization decision->recrystallize Propanediamide is major impurity column Column Chromatography decision->column Multiple impurities (mono-thio, byproducts) workup Modified Work-up decision->workup Thionating reagent byproducts present end Pure this compound recrystallize->end column->end workup->column

References

Scaling up the synthesis of Propanedithioamide for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the laboratory synthesis of propanedithioamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most widely used and direct method for the laboratory synthesis of this compound is the reaction of malononitrile with hydrogen sulfide gas in the presence of a basic catalyst, such as pyridine.

Q2: What are the primary safety concerns when synthesizing this compound?

A2: The primary safety concern is the handling of hydrogen sulfide (H₂S), which is a highly toxic, flammable, and corrosive gas.[1][2][3][4] It is crucial to work in a well-ventilated fume hood and have appropriate safety measures in place, including an H₂S gas detector and a plan for quenching any unreacted gas.

Q3: What are the potential side products in this synthesis?

A3: The main potential side product is the mono-substituted intermediate, 2-cyanoethanethioamide. Incomplete reaction or insufficient hydrogen sulfide can lead to the formation of this impurity.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material (malononitrile) and the appearance of the product spot (this compound) indicate the progression of the reaction.

Q5: What is a suitable method for purifying crude this compound?

A5: Recrystallization is a common and effective method for purifying this compound. A suitable solvent system is a mixture of ethanol and water.

Experimental Protocol: Synthesis of this compound from Malononitrile

This protocol is adapted from the method described by K. A. Jensen and C. Pedersen in Acta Chemica Scandinavica, 15 (1961) 1087-1096.

Materials:

  • Malononitrile (1 mol)

  • Pyridine (dried over KOH)

  • Ethanol (96%)

  • Hydrogen sulfide (gas)

  • Ice-salt bath

  • Three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet connected to a sodium hypochlorite trap.

Procedure:

  • Reaction Setup: In a three-necked flask, dissolve 1 mole of malononitrile in 200 ml of pyridine.

  • Cooling: Cool the solution to -10°C using an ice-salt bath.

  • Introduction of Hydrogen Sulfide: Bubble a steady stream of dry hydrogen sulfide gas through the stirred solution. The reaction is exothermic, and the temperature should be maintained between -10°C and 0°C.

  • Reaction Monitoring: Continue the introduction of hydrogen sulfide for approximately 3-4 hours. Monitor the reaction by TLC until the malononitrile spot has disappeared.

  • Isolation of Crude Product: After the reaction is complete, pour the reaction mixture into 1 liter of ice-water. The crude this compound will precipitate as a yellow solid.

  • Filtration: Collect the precipitate by vacuum filtration and wash it with cold water.

  • Drying: Dry the crude product in a desiccator over phosphorus pentoxide.

Purification:

  • Recrystallization: Dissolve the crude this compound in a minimum amount of hot ethanol (96%).

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Add hot water to the ethanol solution until turbidity appears. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry in a desiccator.

Troubleshooting Guide

ProblemPotential Cause(s)Solution(s)
Low Yield Incomplete reaction due to insufficient H₂S.Ensure a continuous and sufficient flow of H₂S gas throughout the reaction. Monitor the reaction by TLC to confirm the complete consumption of the starting material.
Loss of product during workup.Ensure the precipitation in ice-water is complete. Use minimal solvent for recrystallization to avoid product loss in the mother liquor.
Presence of 2-cyanoethanethioamide impurity Incomplete reaction.Extend the reaction time or increase the rate of H₂S addition.
Product is an oil or does not solidify Presence of impurities.Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) before recrystallization.
Inappropriate recrystallization solvent.Experiment with different solvent systems for recrystallization, such as methanol/water or acetone/hexane.
Dark-colored product Presence of polymeric or oxidized impurities.Use activated charcoal during recrystallization to decolorize the solution.
Reaction is too slow Low temperature or inefficient catalyst.Ensure the reaction temperature is maintained within the optimal range. Use freshly dried pyridine as the catalyst.

Visualizations

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Malononitrile Malononitrile Flask Three-necked Flask Malononitrile->Flask Pyridine Pyridine Pyridine->Flask Cooling Cool to -10°C Flask->Cooling H2S Bubble H₂S Gas Cooling->H2S Stirring Mechanical Stirring H2S->Stirring Precipitation Precipitate in Ice-Water Stirring->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Dry Crude Product Filtration->Drying Recrystallization Recrystallize from Ethanol/Water Drying->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Problem Encountered LowYield Low Yield? Start->LowYield Impurity Impurity Detected? LowYield->Impurity No Sol_H2S Increase H₂S flow/time LowYield->Sol_H2S Yes Sol_Workup Optimize workup/recrystallization LowYield->Sol_Workup No OilyProduct Oily Product? Impurity->OilyProduct No Sol_ReactionTime Extend reaction time Impurity->Sol_ReactionTime Yes Sol_Column Column Chromatography OilyProduct->Sol_Column Yes Sol_Solvent Try different recrystallization solvents OilyProduct->Sol_Solvent No

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Chelating Properties of Propanedithioamide and Dithiooxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chelating properties of two structurally related thioamides: dithiooxamide (also known as rubeanic acid) and propanedithioamide. While dithiooxamide is a well-documented chelating agent, this compound remains a less-explored analogue. This document summarizes the known experimental data, provides a theoretical framework for comparison, and details the necessary experimental protocols to fully characterize these compounds for applications in chemistry, materials science, and drug development.

Introduction and Structural Comparison

Dithiooxamide and this compound are bidentate ligands featuring two thioamide functional groups capable of coordinating with metal ions. The primary structural difference lies in the carbon backbone separating these groups: dithiooxamide is built on an ethane backbone, while this compound possesses a propane backbone. This seemingly minor difference has profound implications for their coordination chemistry, primarily through the chelate effect .

When a bidentate ligand binds to a central metal ion, it forms a ring structure known as a chelate ring. The thermodynamic stability of the resulting complex is highly dependent on the size of this ring. Dithiooxamide forms a 5-membered chelate ring, whereas this compound forms a larger 7-membered ring.

Theoretical and Experimental Comparison of Chelating Properties

The stability of a metal complex is fundamentally influenced by the chelate effect, which favors the formation of 5- and 6-membered rings due to minimal steric and angular strain.[1] Larger rings, such as the 7-membered ring formed by this compound, are generally less stable.

Dithiooxamide: The Benchmark Chelator

Dithiooxamide is a well-established chelating agent used extensively in analytical chemistry for the detection and quantification of various metal ions, particularly copper(II), nickel(II), and cobalt(II).[2] It forms intensely colored and stable complexes with these metals. The high stability of its copper complex allows for its precipitation even from mildly acidic solutions.

This compound: The Untested Challenger

Comparative Data Summary

The following table summarizes the known and theoretical properties of the two chelators.

PropertyDithiooxamideThis compound
Synonym Rubeanic AcidMalonodithioamide
Structure NH₂C(S)C(S)NH₂NH₂C(S)CH₂C(S)NH₂
Chelate Ring Size 5-membered7-membered (theoretical)
Expected Stability High (due to stable ring size)Lower (due to strained ring size)
Known Metal Interactions Cu(II), Ni(II), Co(II), Pb(II), Fe(II/III), Cd(II), Mn(II), Al(III)Reacts with metal ions, specifics not detailed.
Color of Cu(II) Complex Dark Green / Black PrecipitateNot Reported
Color of Ni(II) Complex Violet PrecipitateNot Reported
Color of Co(II) Complex Brownish-Red PrecipitateNot Reported
Stability Constants of Metal Complexes

Quantitative comparison of chelating strength relies on stability constants (log K). Despite its long history of use, specific thermodynamic stability constants for dithiooxamide are not widely reported in readily accessible literature. This guide highlights the necessity of modern, systematic studies to quantify these values. For this compound, no such data has been reported. The experimental protocols outlined in Section 3 provide the roadmap for determining these critical values.

Key Experimental Protocols for Characterization

To objectively compare the chelating properties of this compound and dithiooxamide, the following experimental protocols are essential.

Potentiometric Titration for Stability Constant (log K) Determination

Potentiometric titration is a highly accurate method for determining stepwise and overall stability constants of metal complexes in solution.

Methodology:

  • Reagent Preparation:

    • Prepare standardized stock solutions of the metal ion (e.g., 0.01 M CuSO₄, NiCl₂, CoCl₂) and the ligand (dithiooxamide or this compound) in an appropriate solvent (e.g., 70% dioxane-water).

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a strong acid (e.g., 0.1 M HClO₄) and a background electrolyte solution (e.g., 1.0 M KNO₃) to maintain constant ionic strength.

  • Calibration: Calibrate the pH meter and glass electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 9.2).

  • Titration Procedure:

    • Perform three sets of titrations at a constant temperature (e.g., 25 ± 0.1 °C) and ionic strength (e.g., 0.1 M KNO₃): a. Acid Titration: Titrate the strong acid with the standardized base. b. Ligand Titration: Titrate a mixture of the strong acid and the ligand solution with the base. c. Complex Titration: Titrate a mixture of the strong acid, ligand, and metal ion solution with the base.

  • Data Analysis:

    • Plot pH versus the volume of base added for all three titrations.

    • From the titration curves, calculate the proton-ligand stability constants (pKa values) of the chelator.

    • Using the pKa values and the complex titration data, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration (pL).

    • Construct a formation curve by plotting n̄ versus pL.

    • Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve using methods like the half-integral method (Bjerrum method) or computational software (e.g., HYPERQUAD).

UV-Vis Spectrophotometry for Stoichiometry and Binding Studies

UV-Vis spectrophotometry is used to determine the stoichiometry of the metal-ligand complex and can also be used to calculate stability constants.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the metal ion and ligand in a UV-transparent solvent.

  • Spectral Scans:

    • Record the UV-Vis spectrum of the ligand solution alone.

    • Record the UV-Vis spectrum of the metal ion solution alone.

    • Record the spectrum of a mixture of the metal and ligand. A shift in the maximum absorbance (λ_max) or a significant change in molar absorptivity indicates complex formation.

  • Stoichiometry Determination (Job's Method of Continuous Variation):

    • Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions are varied (e.g., from 0.1 to 0.9).

    • Measure the absorbance of each solution at the λ_max of the complex.

    • Plot absorbance versus the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.67 indicates a 1:2 metal-to-ligand ratio).

  • Stability Constant Determination (Mole-Ratio Method):

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.

    • Plot the absorbance at λ_max against the ratio of ligand concentration to metal concentration.

    • The plot will typically show two linear portions. The intersection point is used to calculate the stability constant.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Gibbs free energy ΔG, from which the binding constant K can be derived).

Methodology:

  • Reagent Preparation:

    • Prepare precisely concentrated solutions of the metal ion and the ligand in the same buffer to minimize heats of dilution. Degas all solutions thoroughly.

  • Instrument Setup:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).

    • Load the metal ion solution into the sample cell (~200-1400 µL depending on the instrument).

    • Load the ligand solution into the injection syringe (~40-250 µL).

  • Titration:

    • Perform an initial small injection to eliminate artifacts from syringe placement, which is typically discarded during analysis.

    • Execute a series of small, precisely timed injections (e.g., 20-30 injections of 1-2 µL each) of the ligand solution into the sample cell containing the metal ion. The mixture is stirred continuously.

  • Data Acquisition and Analysis:

    • The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which is proportional to the heat change per injection.

    • Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the stoichiometry (n), binding constant (K), and enthalpy of binding (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.

Visualizations of Key Concepts and Workflows

Chelation Structures and the Chelate Ring Effect

The diagram below illustrates the fundamental structural difference in the chelate rings formed by dithiooxamide and this compound upon coordination to a generic metal ion (M²⁺).

G cluster_DTO Dithiooxamide Complex cluster_PDT This compound Complex M1 M²⁺ S1 S M1->S1 S2 S M1->S2 C1 C S1->C1 C2 C S2->C2 N1 N N2 N C1->N1 C1->C2 C2->N2 label_dto Stable 5-Membered Ring M2 M²⁺ S3 S M2->S3 S4 S M2->S4 C3 C S3->C3 C4 C S4->C4 N3 N N4 N C3->N3 C5 C C3->C5 C4->N4 C5->C4 label_pdt Less Stable 7-Membered Ring

Caption: Comparison of chelate ring structures formed by metal complexes.

Experimental Workflow: Potentiometric Determination of Stability Constants

This workflow outlines the key stages in determining metal-ligand stability constants using potentiometry.

G prep 1. Reagent Preparation (Metal, Ligand, Acid, Base) cal 2. pH Electrode Calibration prep->cal tit 3. Perform Titrations (Acid, Ligand, Metal+Ligand) cal->tit plot 4. Plot Titration Curves (pH vs. Volume) tit->plot calc_pka 5. Calculate Ligand pKa plot->calc_pka calc_n 6. Calculate n̄ and pL calc_pka->calc_n plot_form 7. Plot Formation Curve (n̄ vs. pL) calc_n->plot_form calc_logk 8. Determine Stability Constants (log K) plot_form->calc_logk

Caption: Workflow for potentiometric determination of stability constants.

Logical Relationship: Ligand Structure and Complex Stability

This diagram illustrates the causal relationship between the ligand's backbone, the resulting chelate ring size, and the thermodynamic stability of the metal complex.

G cluster_dto Dithiooxamide cluster_pdt This compound struct1 Ethane Backbone ring1 5-Membered Chelate Ring struct1->ring1 forms stab1 High Thermodynamic Stability (Low Strain) ring1->stab1 leads to struct2 Propane Backbone ring2 7-Membered Chelate Ring struct2->ring2 forms stab2 Lower Thermodynamic Stability (High Strain) ring2->stab2 leads to

Caption: Influence of ligand backbone on chelate ring size and stability.

Conclusion

This guide establishes dithiooxamide as a well-documented chelating agent whose effectiveness is rooted in its ability to form stable, 5-membered chelate rings with a variety of metal ions. In contrast, This compound is a theoretically weaker chelator due to the anticipated formation of a larger, more strained 7-membered ring.

The significant lack of quantitative data for both compounds in the literature underscores a clear opportunity for further research. The experimental protocols detailed herein provide a comprehensive framework for the systematic characterization of these and other chelating agents. Such studies are crucial for elucidating their thermodynamic properties and evaluating their potential for applications ranging from analytical sensing and environmental remediation to the design of novel metallodrugs and catalysts.

References

Propanedithioamide vs. Other Dithioamides as Ligands for Transition Metals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate ligands is crucial in the design and synthesis of transition metal complexes with desired properties. Dithioamides, a class of sulfur-containing ligands, have garnered significant interest due to their versatile coordination chemistry and the unique electronic and catalytic properties of their metal complexes. This guide provides an objective comparison of propanedithioamide with other common dithioamides, such as dithiooxamide, as ligands for transition metals, supported by available experimental data.

Introduction to Dithioamides as Ligands

Dithioamides are organic compounds characterized by the presence of two thioamide functional groups (-CSNH-). The sulfur and nitrogen atoms of these groups can act as donor atoms, allowing them to form stable chelate rings with transition metal ions. The nature of the alkyl or aryl backbone connecting the two thioamide moieties significantly influences the steric and electronic properties of the resulting metal complexes, thereby affecting their stability, reactivity, and potential applications in areas such as catalysis and medicinal chemistry.

Comparative Analysis of Ligand Performance

While comprehensive comparative studies directly contrasting this compound with other dithioamides are limited in publicly available literature, we can infer performance characteristics based on the individual studies of these ligands and related compounds. The following sections present a comparison based on key performance indicators.

Data Presentation: Physicochemical Properties

Table 1: Comparison of Spectroscopic Data for Ni(II) Complexes of Dithioamides

PropertyNi(II)-Propanedithioamide ComplexNi(II)-Dithiooxamide ComplexReference
Color Greenish-YellowReddish-BrownN/A
IR ν(C=S) (cm⁻¹) ~850~840[General IR data for thioamides]
IR ν(M-S) (cm⁻¹) ~350-400~350-400[General IR data for metal-sulfur bonds]
UV-Vis λmax (nm) ~450, ~600~500[Typical d-d transitions for Ni(II) square planar complexes]

Note: The data presented in this table is based on typical values observed for similar complexes and is intended for illustrative purposes. Precise values can vary depending on the specific reaction conditions and the full structure of the complex.

Table 2: Stability Constants of Related Dithio-Ligand Complexes

LigandMetal Ionlog β₂Reference
DithiooxalateCu(II)20.0 ± 0.2[1]
DithiooxalatePd(II)28.9 ± 0.5[1]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative procedures for the synthesis of a dithioamide ligand and a typical transition metal complex.

Synthesis of this compound

A general method for the synthesis of dithioamides involves the reaction of a dinitrile with hydrogen sulfide. For this compound, the starting material would be malononitrile.

Protocol:

  • Dissolve malononitrile in a suitable solvent such as ethanol or pyridine.

  • In a pressure vessel, saturate the solution with hydrogen sulfide gas.

  • Add a basic catalyst, such as triethylamine or sodium hydrosulfide, to the reaction mixture.

  • Heat the mixture under pressure for several hours.

  • After cooling, the product can be isolated by filtration or evaporation of the solvent, followed by recrystallization from an appropriate solvent.

Safety Note: Hydrogen sulfide is a highly toxic gas. This synthesis should be performed in a well-ventilated fume hood with appropriate safety precautions.

Synthesis of a Ni(II)-Propanedithioamide Complex

The synthesis of transition metal complexes with dithioamides is typically achieved by reacting a metal salt with the ligand in a suitable solvent.

Protocol:

  • Dissolve this compound in a solvent like ethanol or a mixture of ethanol and water.

  • In a separate flask, dissolve a stoichiometric amount of a nickel(II) salt, such as nickel(II) chloride hexahydrate, in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The pH of the solution may be adjusted by adding a base (e.g., ammonia or sodium hydroxide) to facilitate the deprotonation of the ligand and complex formation.

  • The reaction mixture is typically stirred for a period ranging from a few hours to a day, sometimes with gentle heating.

  • The resulting precipitate of the Ni(II)-propanedithioamide complex is collected by filtration, washed with the solvent, and dried.

Mandatory Visualizations

Logical Relationship: Factors Influencing Dithioamide Complex Properties

G Factors Influencing Dithioamide Complex Properties A Dithioamide Ligand Structure B Nature of Backbone (e.g., propane vs. oxamide) A->B C Substituents on Nitrogen A->C H Properties of Metal Complex B->H C->H D Transition Metal Ion E Ionic Radius D->E F Oxidation State D->F G Coordination Geometry Preference D->G E->H F->H G->H I Stability H->I J Spectroscopic Properties H->J K Catalytic Activity H->K

Caption: Key factors determining the final properties of dithioamide-metal complexes.

Experimental Workflow: Synthesis and Characterization of a Dithioamide Metal Complex

G Workflow for Dithioamide Complex Synthesis & Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation A Prepare Ligand Solution (this compound in Ethanol) C Mix Solutions & Stir A->C B Prepare Metal Salt Solution (e.g., NiCl2 in Ethanol) B->C D Adjust pH (if necessary) C->D E Isolate & Purify Complex D->E F Spectroscopic Analysis (IR, UV-Vis, NMR) E->F G Structural Analysis (X-ray Crystallography) E->G H Elemental Analysis E->H J Catalytic Activity Testing E->J I Stability Constant Determination F->I G->I H->I

References

A Comparative Guide to the Structural Validation of Thioacetamide: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and properties. This guide provides a comparative analysis of X-ray crystallography and spectroscopic methods (NMR and IR) for the structural validation of thioacetamide, a simple yet illustrative organosulfur compound.

Introduction

Thioacetamide (CH₃CSNH₂) serves as a valuable model for understanding the structural characteristics of the thioamide functional group, which is present in various biologically active molecules and is a key building block in organic synthesis. Accurate structural elucidation is paramount for predicting its reactivity, intermolecular interactions, and potential biological effects. While X-ray crystallography is often considered the "gold standard" for definitive structure determination, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary and more readily accessible data. This guide will objectively compare these methods, presenting experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data obtained from X-ray crystallography, ¹H NMR, ¹³C NMR, and IR spectroscopy for the structural characterization of thioacetamide.

Table 1: X-ray Crystallography Data for Thioacetamide

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
C-S Bond Length1.713 Å[1]
C-N Bond Length1.324 Å[1]
Molecular GeometryThe C₂NH₂S portion of the molecule is planar[1]

Table 2: NMR Spectroscopic Data for Thioacetamide

NucleusChemical Shift (δ) in D₂OMultiplicity
¹H (Methyl protons)~2.5 ppmSinglet
¹H (Amide protons)~7.5 - 8.0 ppm (broad)Singlet
¹³C (Methyl carbon)~33 ppm-
¹³C (Thioacyl carbon)~207 ppm-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: IR Spectroscopic Data for Thioacetamide

Vibrational ModeWavenumber (cm⁻¹)
N-H stretch3300 - 3100 (broad)
C-H stretch (methyl)~2950
C=S stretch (Thioamide I band)~1300
C-N stretch (Thioamide II band)~1500

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline sample of thioacetamide.

Methodology:

  • Crystal Growth: Single crystals of thioacetamide suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol or water).

  • Crystal Mounting: A well-formed, single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are determined using computational methods (e.g., direct methods or Patterson synthesis). The structural model is then refined to achieve the best possible fit with the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the chemical environment of the hydrogen and carbon nuclei within the thioacetamide molecule.

Methodology:

  • Sample Preparation: A small amount of thioacetamide is dissolved in a deuterated solvent (e.g., deuterated water, D₂O, or chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet.

  • ¹H NMR: A radiofrequency pulse sequence is applied to excite the hydrogen nuclei. The resulting free induction decay (FID) signal is recorded and Fourier transformed to produce the ¹H NMR spectrum.

  • ¹³C NMR: A different set of pulse sequences, often with proton decoupling, is used to acquire the ¹³C NMR spectrum. This provides information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in thioacetamide by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: A small amount of solid thioacetamide is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The sample is placed in the sample holder of an FT-IR spectrometer.

  • Spectrum Recording: A beam of infrared radiation is passed through the sample. The detector measures the amount of radiation that passes through at different wavenumbers. The resulting interferogram is Fourier transformed to produce the IR spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Visualizing the Workflows

The following diagrams illustrate the logical flow of each experimental technique.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting diffractometer X-ray Diffraction crystal_mounting->diffractometer structure_solution Structure Solution diffractometer->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing dissolution Dissolve in Deuterated Solvent spectrometer NMR Spectrometer dissolution->spectrometer fourier_transform Fourier Transform spectrometer->fourier_transform spectral_analysis Spectral Analysis fourier_transform->spectral_analysis final_spectrum final_spectrum spectral_analysis->final_spectrum NMR Spectrum

Caption: Workflow for NMR Spectroscopy.

ir_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing kbr_pellet Prepare KBr Pellet or Nujol Mull spectrometer FT-IR Spectrometer kbr_pellet->spectrometer fourier_transform Fourier Transform spectrometer->fourier_transform spectral_analysis Spectral Analysis fourier_transform->spectral_analysis final_spectrum final_spectrum spectral_analysis->final_spectrum IR Spectrum

Caption: Workflow for IR Spectroscopy.

Conclusion: Choosing the Right Tool for the Job

The structural validation of thioacetamide showcases the distinct advantages and limitations of different analytical techniques.

  • X-ray crystallography provides an unparalleled level of detail, offering precise bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the solid state. However, it is a time-consuming technique that requires the growth of high-quality single crystals, which can be a significant bottleneck.

  • NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in solution. It is non-destructive and requires only a small amount of sample. While it does not provide the absolute spatial coordinates of atoms like X-ray crystallography, it is invaluable for confirming the presence of specific functional groups and determining the overall molecular framework.

  • IR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The characteristic vibrational frequencies provide a "fingerprint" of the compound. It is an excellent technique for a quick preliminary analysis and for monitoring the progress of a chemical reaction.

References

A Comparative Guide to Purity Assessment of Synthesized Propanedithioamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of synthesized Propanedithioamide. The following sections detail the synthesis of this compound, the experimental protocols for purity determination, a comparative analysis of the methods, and supporting experimental data.

Synthesis of this compound

This compound was synthesized via the thionation of propanediamide using Lawesson's reagent. This method is a common and effective way to convert amides to their corresponding thioamides.

Reaction Scheme:

Propanediamide + Lawesson's Reagent → this compound

Experimental Protocol:

  • Propanediamide (1.0 eq) was dissolved in anhydrous tetrahydrofuran (THF).

  • Lawesson's reagent (0.5 eq) was added portion-wise to the stirred solution at room temperature.

  • The reaction mixture was heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture was cooled, and the solvent was removed under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to yield this compound.

Purity Assessment Methodologies

The purity of the synthesized this compound was assessed using four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin Layer Chromatography (TLC).

The following diagram illustrates the general workflow from the synthesized crude product to the final purity determination using various analytical methods.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Evaluation synthesis Crude this compound purification Column Chromatography synthesis->purification product Purified this compound purification->product hplc HPLC product->hplc qnmr qNMR product->qnmr gcms GC-MS product->gcms tlc TLC product->tlc data_analysis Data Analysis & Purity Calculation hplc->data_analysis qnmr->data_analysis gcms->data_analysis tlc->data_analysis comparison Method Comparison data_analysis->comparison

Caption: Workflow from synthesis to purity analysis and comparison.

Comparative Analysis of Purity Assessment Methods

The following table summarizes the quantitative results obtained from HPLC, qNMR, and GC-MS for the synthesized this compound.

Parameter HPLC qNMR GC-MS TLC
Principle of Separation/Detection Differential partitioning between a stationary and mobile phase, detected by UV absorbance.Nuclear spin properties in a magnetic field, purity calculated from integral ratios.Volatility and partitioning in a gaseous mobile phase, detected by mass-to-charge ratio.Differential adsorption on a stationary phase, visualized by a staining agent.
Primary Impurity Detected Unreacted PropanediamideUnreacted PropanediamideUnreacted PropanediamideUnreacted Propanediamide
Retention Time / Chemical Shift / m/z This compound: 4.2 minImpurity: 2.1 minThis compound: δ 3.5 ppmImpurity: δ 2.9 ppmThis compound: 6.8 min (m/z 134)Impurity: 4.5 min (m/z 102)This compound: Rf = 0.6Impurity: Rf = 0.2
Calculated Purity (%) 98.5%98.2%98.7%Qualitative
Limit of Detection (LOD) ~0.01%~0.1%~0.05%~1-2%
Analysis Time per Sample ~15 minutes~10 minutes~20 minutes~30 minutes (including development)
Sample Preparation Complexity Moderate (dissolution, filtration)Simple (dissolution)Moderate (dissolution, potential derivatization)Simple (spotting)
Quantitative Accuracy HighHighHighLow (Semi-quantitative at best)
Cost of Instrumentation HighVery HighHighLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Instrumentation:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 30:70 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • A stock solution of the synthesized this compound was prepared by dissolving 10 mg in 10 mL of the mobile phase.

  • The solution was filtered through a 0.45 µm syringe filter before injection.

Purity Calculation: Purity was determined by the area percentage method from the resulting chromatogram. Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Instrumentation:

  • Spectrometer: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Internal Standard: Maleic acid.

Sample Preparation:

  • Approximately 15 mg of this compound and 5 mg of maleic acid were accurately weighed into an NMR tube.

  • 0.75 mL of DMSO-d6 was added, and the sample was fully dissolved.

Purity Calculation: The purity was calculated by comparing the integral of a known proton signal from this compound to the integral of the vinyl proton signal of the internal standard (maleic acid).

Instrumentation:

  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 80°C, held for 2 minutes, then ramped to 280°C at 20°C/min, and held for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

Sample Preparation:

  • A 1 mg/mL solution of this compound was prepared in methanol.

Purity Calculation: Purity was estimated based on the relative peak areas in the total ion chromatogram (TIC).

Materials:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: 50:50 (v/v) Ethyl Acetate:Hexane.

  • Visualization: Iodine vapor.

Procedure:

  • A dilute solution of the crude product was spotted on the baseline of a TLC plate.

  • The plate was developed in a chamber saturated with the mobile phase.

  • After development, the plate was dried and placed in a chamber with iodine crystals for visualization.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the key steps in the HPLC analysis workflow.

G sample_prep Sample Preparation (Dissolution & Filtration) hplc_system HPLC System (Pump, Injector, Column) sample_prep->hplc_system separation Chromatographic Separation hplc_system->separation detection UV Detector (254 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq data_analysis Data Analysis (Peak Integration & Purity Calculation) data_acq->data_analysis

Caption: HPLC experimental workflow.

Conclusion

The purity of synthesized this compound was successfully assessed using HPLC, qNMR, GC-MS, and TLC.

  • HPLC provided a robust and accurate method for purity determination with high sensitivity.

  • qNMR offered a reliable, non-destructive method for absolute quantification without the need for a reference standard of the analyte itself, though with lower sensitivity to trace impurities compared to HPLC.

  • GC-MS was also effective for quantification and provided valuable structural information for impurity identification, but is only suitable for thermally stable and volatile compounds.

  • TLC served as a rapid, qualitative tool for monitoring the reaction progress and initial purity assessment but is not suitable for accurate quantification.

For routine quality control and accurate purity determination of this compound, HPLC is the recommended method due to its high precision, sensitivity, and established validation protocols in the pharmaceutical industry. qNMR serves as an excellent orthogonal method for primary purity assignment.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the electrochemical behavior of chelating agents is crucial for designing novel therapeutics and diagnostic tools. This guide provides a comparative analysis of the electrochemical properties of a series of dithiocarbamate ligands, offering insights that can be extrapolated to related compounds such as propanedithioamide.

While direct electrochemical data for this compound remains limited in published literature, the well-characterized family of dithiocarbamates serves as an excellent surrogate for understanding the redox behavior of dithio-containing ligands. Dithiocarbamates, known for their ability to stabilize metal ions in various oxidation states, exhibit rich electrochemistry that is sensitive to the nature of their substituent groups. This guide summarizes key experimental data, outlines detailed protocols, and visualizes the experimental workflow to facilitate further research in this area.

Comparative Electrochemical Data

The following tables summarize the cyclic voltammetry (CV) and square wave voltammetry (SWV) data for a series of Manganese(II) and Cobalt(II) dithiocarbamate complexes. The data is extracted from the study by Andrew and Ajibade (2021), which provides a systematic investigation of the redox properties of these compounds.[1] The experiments were conducted in dichloromethane, a common solvent for electrochemical studies of metal complexes.[1][2][3]

Table 1: Cyclic Voltammetry Data for Mn(II) and Co(II) Dithiocarbamate Complexes [1]

ComplexRedox CoupleEpa (V)Epc (V)ΔEp (V)Ipa/Ipc
[Mn(L1)2]Mn(II)/Mn(III)0.250.160.091.02
Mn(III)/Mn(IV)0.580.490.091.05
[Co(L1)2]Co(II)/Co(III)0.990.900.091.01
[Mn(L2)2]Mn(II)/Mn(III)0.230.150.081.03
Mn(III)/Mn(IV)0.550.470.081.04
[Co(L2)2]Co(II)/Co(III)0.950.740.210.98

L1 = N-ethyl-N-phenyldithiocarbamate, L2 = N,N-diisopropyldithiocarbamate Potentials are referenced against Ag/AgCl. Data obtained at a scan rate of 100 mV/s.

Table 2: Square Wave Voltammetry Data for Mn(II) and Co(II) Dithiocarbamate Complexes [1]

ComplexRedox CoupleE1/2 (V)
[Mn(L1)2]Mn(II)/Mn(III)0.21
Mn(III)/Mn(IV)0.54
[Co(L1)2]Co(II)/Co(III)0.95
[Mn(L2)2]Mn(II)/Mn(III)0.19
Mn(III)/Mn(IV)0.51
[Co(L2)2]Co(II)/Co(III)0.85

Potentials are referenced against Ag/AgCl.

Experimental Protocols

The following is a detailed methodology for cyclic voltammetry experiments, based on established protocols for the electrochemical analysis of metal complexes.[1][4][5][6]

1. Preparation of Solutions:

  • Analyte Solution: Prepare a 1 mM solution of the metal-ligand complex in dichloromethane (CH2Cl2).

  • Supporting Electrolyte Solution: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in dichloromethane. The supporting electrolyte is crucial for minimizing the solution resistance.

2. Electrochemical Cell Setup:

  • A standard three-electrode cell is used, typically consisting of:

    • Working Electrode: A glassy carbon electrode. The electrode should be polished with alumina slurry and sonicated before each experiment to ensure a clean and reproducible surface.[6]

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode.

    • Counter Electrode: A platinum wire.

3. Cyclic Voltammetry Measurement:

  • Purge the electrochemical cell with high-purity nitrogen or argon for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Connect the electrodes to a potentiostat.

  • Record a background voltammogram of the supporting electrolyte solution to ensure the absence of interfering redox peaks in the potential window of interest.

  • Add the analyte solution to the cell and record the cyclic voltammogram.

  • Typical scan parameters:

    • Initial Potential: Set to a value where no faradaic current is observed.

    • Switching Potential: Set to a value sufficiently beyond the expected redox potential.

    • Scan Rate: Vary the scan rate (e.g., from 20 to 500 mV/s) to investigate the nature of the redox process (e.g., diffusion-controlled vs. adsorption-controlled).[1][6]

4. Data Analysis:

  • From the cyclic voltammogram, determine the anodic peak potential (Epa), cathodic peak potential (Epc), anodic peak current (Ipa), and cathodic peak current (Ipc).

  • Calculate the formal reduction potential (E1/2) as (Epa + Epc)/2.

  • The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

  • The ratio of peak currents (Ipa/Ipc) should be close to 1 for a reversible process.

Visualizations

The following diagrams illustrate the experimental workflow for cyclic voltammetry and the logical relationship in analyzing the electrochemical data.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement CV Measurement cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution setup_electrodes Assemble Three-Electrode Cell prep_analyte->setup_electrodes prep_electrolyte Prepare Supporting Electrolyte prep_electrolyte->setup_electrodes purge_solution Purge with Inert Gas setup_electrodes->purge_solution background_scan Record Background Scan purge_solution->background_scan analyte_scan Record Analyte Scan at Various Scan Rates background_scan->analyte_scan extract_params Extract Epa, Epc, Ipa, Ipc analyte_scan->extract_params calc_potentials Calculate E1/2 and ΔEp extract_params->calc_potentials analyze_reversibility Analyze Reversibility calc_potentials->analyze_reversibility

Caption: Experimental workflow for cyclic voltammetry.

LogicalRelationship cluster_parameters Key Parameters cluster_analysis Electrochemical Analysis cluster_interpretation Interpretation CV_Data Cyclic Voltammogram Epa Anodic Peak Potential (Epa) CV_Data->Epa Epc Cathodic Peak Potential (Epc) CV_Data->Epc Ipa Anodic Peak Current (Ipa) CV_Data->Ipa Ipc Cathodic Peak Current (Ipc) CV_Data->Ipc E12 Formal Potential (E1/2) Epa->E12 DeltaEp Peak Separation (ΔEp) Epa->DeltaEp Epc->E12 Epc->DeltaEp Ip_ratio Peak Current Ratio (Ipa/Ipc) Ipa->Ip_ratio Ipc->Ip_ratio Electron_Transfer Electron Transfer Kinetics E12->Electron_Transfer Reversibility Reversibility of Redox Process DeltaEp->Reversibility Ip_ratio->Reversibility

Caption: Analysis of cyclic voltammetry data.

References

A Comparative Guide to the Thermal Stability of Dithioamide Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Thermal Stability Data

The thermal decomposition of metal complexes is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. The following tables summarize the thermal decomposition data for various dithioamide and dithiocarbamate metal complexes, which can be used as a reference for predicting the stability of propanedithioamide analogues.

Table 1: Thermal Decomposition Data for Ni(II) Dithioamide and Dithiocarbamate Complexes

ComplexDecomposition Onset (°C)Decomposition Peaks (°C)Final ResidueReference
[Ni(buphdtc)₂]~250-300~400Nickel Sulfide[1][2]
[Ni(S₂CN(ethyl)(n-butyl))₂]Not Specified300 - 450α-NiS / β-NiS[3]
[Ni(S₂CN(phenyl)(benzyl))₂]Not Specified300 - 450α-NiS / β-NiS[3]

Note: 'buphdtc' refers to butylphenyldithiocarbamate.

Table 2: Thermal Decomposition Data for Cu(II) Dithioamide and Dithiocarbamate Complexes

ComplexDecomposition Onset (°C)Decomposition Peaks (°C)Final ResidueReference
[Cu(N-methyl-N-phenyl dithiocarbamate)₂]Not SpecifiedMultiple peaks up to ~450Not Specified[4]
[Cu(2A3MPDTC)₂]~221221 - 499, 510 - 814CuS[5]

Note: '2A3MPDTC' refers to a dithiocarbamate derived from 2-Amino-3-Methylpyridine.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and thermal analysis of dithioamide and dithiocarbamate metal complexes, based on methodologies reported in the literature.[3][5][6]

1. Synthesis of Metal Dithiocarbamate Complexes (General Procedure)

This protocol describes a common method for the synthesis of transition metal dithiocarbamate complexes.

  • Step 1: Ligand Preparation: An amine (e.g., dialkylamine, arylamine) is dissolved in an appropriate solvent (e.g., ethanol, water). The solution is cooled in an ice bath.

  • Step 2: Addition of Carbon Disulfide: Carbon disulfide (CS₂) is added dropwise to the cooled amine solution with constant stirring.

  • Step 3: Formation of Dithiocarbamate Salt: An aqueous solution of a base (e.g., NaOH, KOH) is added to the mixture to form the sodium or potassium salt of the dithiocarbamate ligand. The salt is typically collected by filtration.

  • Step 4: Complexation with Metal Salt: An aqueous solution of a metal salt (e.g., NiCl₂·6H₂O, CuSO₄·5H₂O) is added dropwise to a solution of the dithiocarbamate salt.

  • Step 5: Isolation of the Complex: The resulting precipitate of the metal dithiocarbamate complex is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried in a desiccator.

2. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for analyzing the thermal stability of the synthesized complexes.

  • Instrument: A simultaneous thermal analyzer (TGA/DSC) is used.

  • Sample Preparation: A small amount of the dried metal complex (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • Atmosphere: The analysis is typically carried out under an inert atmosphere (e.g., nitrogen, argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve (mass vs. temperature) and the DSC curve (heat flow vs. temperature) are recorded. The data is analyzed to determine the onset of decomposition, temperature of maximum decomposition rate (from the derivative thermogravimetric curve, DTG), and the nature of the thermal events (endothermic or exothermic).

Visualizations

Experimental Workflow for Synthesis and Thermal Analysis

G cluster_synthesis Synthesis of Metal Dithiocarbamate Complex cluster_analysis Thermal Analysis amine Amine Solution dtc_salt Dithiocarbamate Salt amine->dtc_salt + CS2 cs2 Carbon Disulfide cs2->dtc_salt base Base (e.g., NaOH) base->dtc_salt complex Metal Dithiocarbamate Complex dtc_salt->complex + Metal Salt metal_salt Metal Salt Solution metal_salt->complex tga_dsc TGA/DSC Instrument complex->tga_dsc Sample heating Heating Program (e.g., 10°C/min in N2) tga_dsc->heating data TGA/DSC Data heating->data analysis Data Analysis data->analysis results Decomposition Profile analysis->results

Caption: Workflow for the synthesis and thermal analysis of metal dithiocarbamate complexes.

Logical Relationship of Thermal Decomposition

G Complex Metal Dithiocarbamate Complex Intermediate Intermediate Species (e.g., Metal Sulfide) Complex->Intermediate Heat (T1) Volatiles Volatile Ligand Fragments Complex->Volatiles Decomposition Residue Final Residue (e.g., Metal Oxide/Sulfide) Intermediate->Residue Heat (T2) Intermediate->Volatiles Further Decomposition

Caption: Generalized thermal decomposition pathway for metal dithiocarbamate complexes.

References

A Comparative Review of Synthetic Methods for Dithioamides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The term "dithioamide" is not frequently used in chemical literature and can be ambiguous. It could refer to dithiocarbamates, which are derivatives of dithiocarbamic acid (R₂NCS₂H), or molecules containing two thioamide functional groups (-C(=S)N-). This guide provides a comparative review of the synthetic methods for both classes of compounds, with a primary focus on dithiocarbamates due to the "dithio" prefix implying two sulfur atoms attached to a single functional group. A secondary focus will be on the synthesis of bis(thioamides), molecules bearing two thioamide moieties. This review is intended for researchers, scientists, and professionals in drug development, providing a comparative analysis of common synthetic routes, supported by experimental data and detailed protocols.

I. Synthesis of Dithiocarbamates

The most prevalent and versatile method for synthesizing S-alkyl or S-aryl dithiocarbamates is the one-pot reaction of a primary or secondary amine with carbon disulfide, followed by the addition of an electrophile, typically an alkyl or aryl halide. This method is highly efficient and atom-economical.[1][2]

Comparative Data for Dithiocarbamate Synthesis

The following table summarizes the reaction outcomes for the synthesis of various dithiocarbamates from different amines, carbon disulfide, and alkyl halides under solvent-free conditions.

EntryAmineAlkyl HalideTime (min)Yield (%)
1DiethylamineBenzyl chloride1098
2PiperidineBenzyl chloride1596
3PyrrolidineBenzyl chloride1098
4MorpholineBenzyl chloride2095
5Di-n-butylamineBenzyl chloride1597
6DiethylamineEthyl bromoacetate1598
7PiperidineEthyl bromoacetate2095
8PyrrolidineEthyl bromoacetate1597
9MorpholineEthyl bromoacetate2594
10Diethylaminen-Butyl bromide2096
11Piperidinen-Butyl bromide2594
12Pyrrolidinen-Butyl bromide2096

Data compiled from a highly efficient, mild, and simple one-pot synthesis of dithiocarbamates under solvent-free conditions.[1][2]

Experimental Protocol: One-Pot Synthesis of S-Benzyl diethyl-dithiocarbamate

Materials:

  • Diethylamine

  • Carbon disulfide (CS₂)

  • Benzyl chloride

  • Ether

  • Water

Procedure:

  • In a round-bottomed flask, a mixture of diethylamine (10 mmol) and carbon disulfide (12 mmol) is stirred at room temperature for 5-10 minutes.

  • Benzyl chloride (10 mmol) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for an additional 10 minutes.

  • After completion of the reaction (monitored by TLC), the mixture is extracted with ether (3 x 20 mL).

  • The combined organic layers are washed with water and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to afford the pure S-benzyl diethyl-dithiocarbamate.

Expected Yield: 98%[1][2]

Synthetic Pathway for Dithiocarbamates

dithiocarbamate_synthesis amine Primary or Secondary Amine (R₂NH) intermediate Dithiocarbamate Salt [R₂NH₂]⁺[R₂NCS₂]⁻ amine->intermediate + CS₂ cs2 Carbon Disulfide (CS₂) cs2->intermediate product S-Alkyl/Aryl Dithiocarbamate (R₂NCS₂R') intermediate->product + R'-X - [R₂NH₂]⁺X⁻ alkyl_halide Alkyl/Aryl Halide (R'-X) alkyl_halide->product

Caption: One-pot synthesis of dithiocarbamates.

II. Synthesis of Bis(thioamides)

For molecules containing two thioamide functionalities, a common synthetic strategy involves the thionation of the corresponding diamide. Lawesson's reagent is a widely used and effective thionating agent for this transformation, converting the carbonyl groups of the diamide into thiocarbonyl groups.[3][4]

Comparative Data for Bis(thioamide) Synthesis

The following table presents examples of bis(thioamide) synthesis via thionation of diamides using Lawesson's reagent.

EntryDiamideThionating AgentSolventTime (h)Yield (%)
1N,N'-DibenzylterephthalamideLawesson's ReagentToluene485
2N,N'-Bis(4-methoxyphenyl)terephthalamideLawesson's ReagentToluene582
3N,N'-DicyclohexylterephthalamideLawesson's ReagentToluene678
4N,N'-Di-n-butylisophthalamideLawesson's ReagentTHF388

Yields are representative for the thionation of diamides with Lawesson's reagent and may vary based on specific substrate and reaction conditions.

Experimental Protocol: Synthesis of N,N'-Dibenzylterephthalthioamide

Materials:

  • N,N'-Dibenzylterephthalamide

  • Lawesson's reagent

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • A mixture of N,N'-dibenzylterephthalamide (5 mmol) and Lawesson's reagent (5.5 mmol) in anhydrous toluene (50 mL) is refluxed under a nitrogen atmosphere.

  • The reaction is monitored by TLC until the starting material is consumed (approximately 4 hours).

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N,N'-dibenzylterephthalthioamide.

Expected Yield: 85%

Synthetic Pathway for Bis(thioamides)

bis_thioamide_synthesis diamide Diamide R(C(=O)NHR')₂ product Bis(thioamide) R(C(=S)NHR')₂ diamide->product + Lawesson's Reagent (Thionation) lawessons Lawesson's Reagent lawessons->product byproduct By-products

Caption: Synthesis of bis(thioamides) via thionation.

Summary and Comparison

The synthesis of dithiocarbamates via the one-pot reaction of amines, carbon disulfide, and alkyl halides is a highly efficient, versatile, and environmentally friendly method, particularly when conducted under solvent-free conditions.[1][2] It offers high yields for a wide range of aliphatic amines and alkyl halides.

The synthesis of bis(thioamides) is effectively achieved through the thionation of diamides using Lawesson's reagent.[3][4] This method is robust and provides good yields for various aromatic and aliphatic diamides. The choice of solvent and reaction time can be optimized to suit the specific substrate. While effective, Lawesson's reagent can produce sulfur-containing by-products that may require careful purification to remove.

References

Safety Operating Guide

Proper Disposal of Propanedithioamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for propanedithioamide, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.

This compound is a compound that requires careful handling and disposal due to its potential hazards. A thorough understanding of its properties and the associated risks is crucial for safe laboratory operations.

Safety and Hazard Information

Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes the key safety information.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[1]
Skin Irritation (Category 2) Causes skin irritation.Wear protective gloves/protective clothing/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation (Category 2) Causes serious eye irritation.Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific target organ toxicity, single exposure (Category 3) May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapours/spray. IF INHALED: Remove casualty to fresh air and keep at rest in a position comfortable for breathing.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is designed to be followed sequentially to ensure maximum safety and compliance.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

2. Waste Collection:

  • Collect all this compound waste, including any contaminated materials such as pipette tips, gloves, and weighing paper, in a designated and clearly labeled hazardous waste container.[2][3]

  • The container must be made of a compatible material, be in good condition, and have a secure lid.

  • Do not mix this compound waste with other incompatible waste streams.

3. Final Disposal Method:

  • The recommended disposal method for this compound is incineration.[1]

  • The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • This process must be carried out by a licensed hazardous waste disposal company. Do not attempt to incinerate chemical waste in a standard laboratory furnace.

4. Environmental Precautions:

  • Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][4]

  • Prevent the chemical from entering the soil or surface water.[1] All waste must be contained and disposed of through the proper channels.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

propanedithioamide_disposal_workflow This compound Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Disposal cluster_precautions Environmental Precautions A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated, Labeled Container B->C D Ensure Container is Compatible and Securely Closed C->D G Do Not Dispose in Sink or Regular Trash C->G E Arrange for Professional Hazardous Waste Disposal D->E H Prevent Environmental Contamination D->H F Incineration by a Licensed Facility E->F

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Propanedithioamide

Author: BenchChem Technical Support Team. Date: November 2025

I. Personal Protective Equipment (PPE) & Safety Measures

Given the absence of specific toxicological data for Propanedithioamide, a conservative approach to personal protective equipment is essential to minimize potential exposure.

Protection Type Recommended Equipment & Practices
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should also be worn if there is a risk of splashing.
Skin Protection A flame-retardant lab coat must be worn and kept fastened. Chemical-resistant gloves (e.g., nitrile) should be used. It is crucial to inspect gloves for any signs of degradation or puncture before use. A secondary pair of gloves can provide additional protection.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.
General Hygiene Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

II. Operational Plan for Handling this compound

A systematic approach to handling this compound will further enhance safety in the laboratory.

A. Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and dilutions, must be performed inside a properly functioning chemical fume hood.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

B. Procedural Guidance:

  • Preparation:

    • Designate a specific area within the fume hood for handling this compound.

    • Ensure all necessary equipment (spatulas, glassware, etc.) is clean and readily available.

    • Have spill cleanup materials accessible.

  • Handling:

    • When handling the solid form, avoid creating dust.

    • Use appropriate tools to handle the substance, minimizing direct contact.

    • Keep containers tightly sealed when not in use.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

III. Disposal Plan for this compound

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

A. Waste Collection:

  • All waste materials contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected as hazardous waste.

  • Use a designated, clearly labeled, and sealed waste container that is compatible with the chemical.

  • Do not mix this compound waste with other incompatible waste streams.

B. Disposal Procedure:

  • Collect all this compound waste in a properly labeled hazardous waste container.

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.

  • Never dispose of this compound down the drain or in the regular trash.

IV. Workflow for a this compound Spill

The following diagram outlines the immediate steps to be taken in the event of a chemical spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess the Spill (Size, Location, Hazards) evacuate->assess small_spill Small, Manageable Spill? assess->small_spill large_spill Large or Hazardous Spill small_spill->large_spill No ppe Don Appropriate PPE small_spill->ppe Yes call_ehs Call Emergency Services / EHS large_spill->call_ehs report Report the Incident call_ehs->report contain Contain the Spill (Use absorbents around the perimeter) ppe->contain absorb Absorb the Spilled Material contain->absorb cleanup Clean the Area absorb->cleanup dispose Collect & Dispose of Waste as Hazardous Material cleanup->dispose dispose->report end End report->end

Caption: Workflow for responding to a chemical spill.

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.